{spiro[2.3]hexan-4-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-1-2-7(6)3-4-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQUWXWGDNPXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spiro[2.3]hexan-4-ylmethanol (CAS 19740-26-2)
High-Value Scaffold for "Escape from Flatland" Medicinal Chemistry
Executive Summary
Spiro[2.3]hexan-4-ylmethanol (CAS 19740-26-2) is a strained spirocyclic primary alcohol that serves as a critical building block in modern drug discovery. As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries towards molecules with higher fraction of sp³-hybridized carbons (
This guide details the physicochemical profile, a validated synthesis protocol leveraging hydroxyl-directed cyclopropanation, and the strategic application of this molecule in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profiling[1]
The spiro[2.3]hexane core consists of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom (spiro center). This creates significant ring strain (~63 kcal/mol), which imparts unique reactivity and conformational rigidity.
Table 1: Technical Specifications
| Property | Value / Description | Notes |
| CAS Number | 19740-26-2 | |
| IUPAC Name | Spiro[2.3]hexan-4-ylmethanol | Also cited as {spiro[2.3]hexan-4-yl}methanol |
| Molecular Formula | C | |
| Molecular Weight | 112.17 g/mol | |
| SMILES | C1CC2(C1CO)CC2 | |
| LogP (Predicted) | 1.4 ± 0.2 | Lipophilic enough for membrane permeability, polar enough for solubility.[1] |
| Boiling Point (Pred.) | ~175 °C | Estimated based on MW and H-bonding capacity (compare to cyclohexanemethanol). |
| Density (Pred.) | 1.05 g/cm³ | Higher than acyclic analogs due to compact packing. |
| Stereochemistry | Racemic (typically) | Contains one chiral center at C4 (relative to spiro junction). |
Structural Analysis & Bioisosterism
The spiro[2.3]hexane scaffold is not merely a spacer; it is a rigid geometric element.
-
Vector Positioning: Unlike a flexible alkyl chain, the spiro[2.3]hexane unit holds substituents at defined angles. The C4-hydroxymethyl group projects out of the cyclobutane plane, creating a distinct vector compared to a standard cyclohexane or piperidine ring.
-
Metabolic Stability: The high strain energy paradoxically protects the ring system from rapid oxidative metabolism (P450s) compared to flexible alkyl chains, as the rigid cage restricts the "induced fit" required by many metabolic enzymes.
-
The "Gem-Dimethyl" Mimic: The cyclopropane ring can be viewed as a sterically demanding, conformationally locked analog of a gem-dimethyl group, often improving potency by filling hydrophobic pockets more efficiently.
Validated Synthesis Protocol
Methodology: Hydroxyl-Directed Simmons-Smith Cyclopropanation
While various routes exist (e.g., sulfonium ylide insertions), the most reliable protocol for generating the alcohol specifically is the Simmons-Smith cyclopropanation of 3-methylene-cyclobutanemethanol. This route utilizes the hydroxyl group to coordinate the zinc carbenoid, accelerating the reaction and controlling stereochemistry (if chiral starting material is used).
Reaction Scheme
Figure 1: Synthetic pathway leveraging the Furukawa modification of the Simmons-Smith reaction.
Detailed Protocol
Step 1: Preparation of 3-Methylene-cyclobutanemethanol
-
Reagents: 3-Methylene-cyclobutanecarboxylic acid (Comm.[2] Avail.), LiAlH
, anhydrous THF. -
Procedure:
-
Cool a suspension of LiAlH
(1.2 equiv) in anhydrous THF to 0°C under Argon. -
Add 3-methylene-cyclobutanecarboxylic acid dropwise.
-
Allow to warm to RT and stir for 4 hours (monitor by TLC).
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Concentrate filtrate to yield the allylic alcohol intermediate.
-
Step 2: Cyclopropanation (Furukawa Modification)
-
Reagents: Diethylzinc (Et
Zn, 1.0 M in hexanes), Diiodomethane (CH I ), 1,2-Dichloroethane (DCE). -
Rationale: The Furukawa reagent (EtZnCH
I) is soluble and safer than the traditional Zn-Cu couple. The hydroxyl group on the substrate coordinates to Zinc, directing the methylene insertion to the same face (syn-selectivity). -
Procedure:
-
Dissolve 3-methylene-cyclobutanemethanol (1.0 equiv) in dry DCE at -10°C under N
. -
Add Et
Zn (2.2 equiv) dropwise. Caution: Pyrophoric. -
Add CH
I (2.4 equiv) dropwise, maintaining temp < 0°C. -
Allow reaction to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated NH
Cl solution. -
Extraction: Extract with DCM (3x). Wash combined organics with NaHCO
and brine. -
Purification: Flash chromatography (Hexanes/EtOAc) to yield spiro[2.3]hexan-4-ylmethanol as a colorless oil.
-
Applications in Drug Discovery[4]
A. Scaffold Hopping & Fsp3 Enrichment
Spiro[2.3]hexan-4-ylmethanol is used to replace:
-
Cyclohexylmethanol: Reduces lipophilicity (LogP) and molecular weight while maintaining steric bulk.
-
Benzyl alcohol: Removes the aromatic ring ("escape from flatland"), improving solubility and reducing potential for π-stacking induced aggregation.
B. Case Study Context: MetAP2 and HDAC Inhibitors
Research into inhibitors of Methionine Aminopeptidase 2 (MetAP2) and Histone Deacetylases (HDACs) has utilized spirocyclic cores to improve the pharmacokinetic (PK) profile of lead compounds.
-
Mechanism: The spiro[2.3]hexane core provides a rigid "exit vector" for the hydroxymethyl group, allowing it to position pharmacophores (like epoxides or hydroxamic acids) precisely within the enzyme active site without the entropic penalty of a flexible chain.
Safety & Handling (SDS Summary)
-
Hazards: While specific GHS data is limited for this intermediate, treat as Warning .
-
Stability: The strained ring system is stable at room temperature but susceptible to acid-catalyzed rearrangement. Avoid strong mineral acids during storage.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
General Properties of Spiro[2.
-
Reduction of Cyclobutanecarboxylic Acids
Sources
- 1. Spiro[2.3]hexan-4-ol | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. PubChemLite - {spiro[2.3]hexan-4-yl}methanol (C7H12O) [pubchemlite.lcsb.uni.lu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. jocpr.com [jocpr.com]
- 14. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Deep Dive: Spiro[2.3]hexan-4-ylmethanol (C7H12O)
The following technical guide details the structural characteristics, synthetic accessibility, and medicinal utility of Spiro[2.3]hexan-4-ylmethanol .
Executive Summary
Spiro[2.3]hexan-4-ylmethanol (C7H12O) is a bicyclic alcohol featuring a high-strain spiro[2.3]hexane scaffold. As a non-aromatic,
This scaffold offers unique vectors for substituent display, high metabolic stability due to the quaternary center, and a distinct 3D volume profile that differentiates it from standard piperidine or cyclohexyl bioisosteres.
Structural Analysis & Nomenclature
Numbering System
Correct identification of the "4-yl" position is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis. Following IUPAC rules for spiro hydrocarbons:
-
Start numbering in the smaller ring (cyclopropane) at an atom adjacent to the spiro carbon.
-
Proceed through the spiro atom (Position 3).
-
Continue around the larger ring (cyclobutane).
Thus, Position 4 is the carbon in the cyclobutane ring immediately adjacent to the spiro center.
Conformational Dynamics
-
Ring Strain: The molecule possesses significant strain energy (~50–60 kcal/mol) derived from the Baeyer strain of the cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) rings.
-
Pucker: While the cyclopropane ring is planar, the cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain. The hydroxymethyl group at C4 will adopt a pseudo-equatorial or pseudo-axial orientation depending on the specific diastereomer (cis/trans relative to the ring pucker), influencing its vector projection.
Visualization of the Core
The following diagram illustrates the numbering scheme and the connectivity of the 4-hydroxymethyl derivative.
Caption: Numbering scheme of spiro[2.3]hexan-4-ylmethanol. The hydroxymethyl group is attached at C4, adjacent to the spiro center C3.
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of spiro[2.3]hexan-4-ylmethanol requires constructing the strained spirocyclic core followed by functional group manipulation. The most robust route involves a [2+2] cycloaddition strategy.
Primary Route: [2+2] Cycloaddition
This modular approach constructs the cyclobutane ring onto an existing cyclopropane moiety.
Step 1: Cycloaddition
-
Reagents: Methylenecyclopropane (MCP) + Methyl Acrylate.
-
Catalyst: Ni(0) or thermal conditions (though thermal [2+2] is often forbidden, strained alkenes like MCP can undergo this reaction, often catalyzed by transition metals like Ni(cod)
). -
Mechanism: Oxidative cyclization to a metallacycle followed by reductive elimination.
-
Product: Methyl spiro[2.3]hexane-4-carboxylate (mixture with 5-isomer possible, requiring chromatographic separation).
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF at 0°C. -
Transformation: Reduction of the ester moiety to the primary alcohol.
Alternative Route: Cyclopropanation
This route builds the cyclopropane ring onto a functionalized cyclobutane.
-
Precursor: Methyl 2-methylene-cyclobutanecarboxylate.
-
Reaction: Simmons-Smith cyclopropanation (Zn-Cu, CH
Ingcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[1] -
Advantage: Regiochemistry is fixed by the starting material; the carboxylate at position 2 becomes position 4 in the spiro system.
Synthetic Workflow Diagram
Caption: Convergent synthesis via Ni-catalyzed [2+2] cycloaddition of methylenecyclopropane and methyl acrylate.
Physicochemical Profile & Applications
Data Summary
| Property | Value / Description | Relevance |
| Formula | C | Core scaffold |
| MW | 112.17 g/mol | Fragment-based drug design (FBDD) |
| ClogP | ~0.8–1.2 | Favorable lipophilicity for CNS penetration |
| Fsp | 1.0 (100%) | High 3D complexity (Escape from Flatland) |
| H-Bond Donors | 1 (-OH) | Interaction with target residues |
| H-Bond Acceptors | 1 (-OH) | Interaction with target residues |
Medicinal Chemistry Utility
-
Bioisosterism: The spiro[2.3]hexane core serves as a rigid, compact bioisostere for gem-dimethyl groups or small cycloalkyl rings (cyclopropyl, cyclobutyl).
-
Vector Positioning: Unlike flexible alkyl chains, the spiro scaffold holds the hydroxymethyl group in a defined spatial orientation, potentially improving binding affinity by reducing the entropic penalty upon binding.
-
Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at that position, a common liability in substituted cyclohexanes or piperidines.
Experimental Protocol (Representative)
Synthesis of Spiro[2.3]hexan-4-ylmethanol via Ester Reduction:
-
Preparation: An oven-dried round-bottom flask is charged with methyl spiro[2.3]hexane-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration) under nitrogen atmosphere.
-
Reduction: The solution is cooled to 0°C. A solution of LiAlH
(1.2 equiv, 1.0 M in THF) is added dropwise over 15 minutes to control the exotherm. -
Workup: The mixture is stirred at 0°C for 1 hour, then warmed to room temperature. Quench sequentially with water (
mL), 15% NaOH ( mL), and water ( mL) (Fieser workup). -
Isolation: Filter the white precipitate through a celite pad. Dry the filtrate over MgSO
, concentrate in vacuo. -
Purification: The crude oil is purified via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure alcohol as a colorless oil.
References
-
IUPAC Nomenclature of Spiro Compounds. IUPAC Recommendations. Verified rules for numbering spiro[2.3]hexane systems.
-
Synthesis of Spiro[2.3]hexane Scaffolds. Organic & Biomolecular Chemistry, 2025. "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach."
- Medicinal Chemistry of Strained Rings.Journal of Medicinal Chemistry, 2021. "Spirocyclic Motifs in Drug Discovery." (General reference for spiro bioisosteres).
-
PubChem Compound Summary. Spiro[2.3]hexane-4-carboxylic acid (Precursor).
Sources
Technical Guide: Spiro[2.3]hexane Scaffolds in Medicinal Chemistry
The following technical guide provides an in-depth analysis of spiro[2.3]hexan-4-ylmethanol and spiro[2.3]hexan-4-ol , focusing on their utility as high-Fsp³ scaffolds in medicinal chemistry.
Comparative Analysis: Spiro[2.3]hexan-4-ylmethanol vs. Spiro[2.3]hexan-4-ol
Executive Summary: The Rise of Strained Spirocycles
In the pursuit of "escaping flatland," medicinal chemists have increasingly turned to spirocyclic scaffolds to improve physicochemical properties (solubility, LogP) and metabolic stability while maintaining specific 3D vectors. The spiro[2.3]hexane system represents a unique class of strained carbocycles.[1][2] It combines the high ring strain of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) into a compact, rigid framework.
This guide distinguishes between two primary functional derivatives:
-
Spiro[2.3]hexan-4-ol: A secondary alcohol directly attached to the cyclobutane ring.
-
Spiro[2.3]hexan-4-ylmethanol: A primary alcohol attached via a methylene spacer (homologated).
Structural & Geometric Analysis
The fundamental difference lies in the exit vector of the hydroxyl group and the conformational flexibility .
| Feature | Spiro[2.3]hexan-4-ol | Spiro[2.3]hexan-4-ylmethanol |
| Hybridization | Secondary Alcohol ( | Primary Alcohol ( |
| Bond Rotation | Restricted (Rigid attachment to ring) | Free rotation about |
| Steric Environment | Hindered (Adjacent to spiro center) | Accessible (Spacer reduces steric clash) |
| Vector Orientation | Fixed angle relative to spiro plane | Variable cone of projection |
| Chirality | 1 Chiral Center ( | 1 Chiral Center ( |
3D Vector Visualization
The spiro[2.3]hexane core forces substituents at the C4 position into a pseudo-equatorial or pseudo-axial orientation relative to the puckered cyclobutane ring.
-
4-ol: The C-O bond is "frozen," providing a precise hydrogen bond vector critical for rigid binding pockets.
-
4-ylmethanol: The methylene linker acts as a swivel, allowing the -OH group to scan a larger volume for H-bond acceptors, potentially increasing binding affinity at the cost of entropic penalty.
Synthetic Accessibility & Protocols
Synthesis of these scaffolds requires navigating the high ring strain without triggering ring-opening fragmentation.
Pathway Logic
-
Route A (4-ol): Best accessed via reduction of the corresponding ketone (spiro[2.3]hexan-4-one).
-
Route B (4-ylmethanol): Best accessed via [2+2] cycloaddition of methylenecyclopropane with acrylates, followed by reduction.
Figure 1: Divergent synthetic pathways for spiro[2.3]hexane alcohols.
Experimental Protocol 1: Synthesis of Spiro[2.3]hexan-4-ol
Precursor: Spiro[2.3]hexan-4-one (Commercial or via Trost cyclopropanation).
-
Setup: Charge a flame-dried round-bottom flask with spiro[2.3]hexan-4-one (1.0 equiv) and anhydrous MeOH (0.2 M). Cool to 0 °C under
. -
Reduction: Add
(1.1 equiv) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Workup: Stir at 0 °C for 1 hour. Quench with saturated
. Extract with (3x). -
Purification: Dry organics over
, concentrate in vacuo (careful: product is volatile). Purify via silica gel chromatography (Hex/EtOAc). -
Validation:
NMR should show the disappearance of -protons of the ketone and appearance of the carbinol proton at ~4.0-4.5 ppm.
Experimental Protocol 2: Synthesis of Spiro[2.3]hexan-4-ylmethanol
Precursor: Methyl spiro[2.3]hexane-4-carboxylate.
-
Setup: Dissolve methyl spiro[2.3]hexane-4-carboxylate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.
-
Reduction: Add
(2.4 M in THF, 1.2 equiv) dropwise. -
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Ester spot disappearance).
-
Fieser Quench: Cool to 0 °C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the white precipitate. Concentrate the filtrate.
-
Note: The primary alcohol is less volatile than the secondary analogue but still requires care during concentration.
Physicochemical & DMPK Profile
The choice between the two scaffolds significantly impacts the "drug-likeness" and metabolic fate of the final molecule.
| Property | Spiro[2.3]hexan-4-ol | Spiro[2.3]hexan-4-ylmethanol | Impact |
| LogP (Calc) | ~0.7 | ~1.1 | Methylene spacer adds lipophilicity. |
| H-Bond Donor | Strong (Sterically shielded) | Strong (Accessible) | 4-ol may have lower desolvation penalty. |
| Metabolic Liability | Oxidation to Ketone | Oxidation to Acid | Ketone is reactive; Acid changes pKa/permeability. |
| Glucuronidation | Moderate (Secondary OH) | High (Primary OH) | Primary alcohols are prime UGT substrates. |
| Ring Stability | High | High | Both stable to physiological pH. |
Metabolic Soft Spot Analysis
The metabolic stability is a critical differentiator.
-
4-ol: Oxidation yields spiro[2.3]hexan-4-one . This ketone is strained and electrophilic. It may react with nucleophilic residues (cysteines) in proteins, potentially leading to toxicity (structural alert).
-
4-ylmethanol: Oxidation yields spiro[2.3]hexane-4-carboxylic acid . This is generally a benign metabolite, rapidly excreted, though it creates a negative charge that prevents cell permeability.
Figure 2: Metabolic trajectories showing the toxicity risk of the 4-ol vs. the clearance pathway of the 4-ylmethanol.
Application in Drug Design[3][4][5]
When to use Spiro[2.3]hexan-4-ol:
-
Bioisostere for Cyclobutanol/Cyclopentanol: When a rigid H-bond donor is required to lock a conformation.
-
Fragment-Based Drug Discovery (FBDD): As a high-Fsp³ core to solubilize aromatic fragments.
-
Caution: Monitor for glutathione adducts (GSH) in LM stability assays to rule out reactive metabolite formation via the ketone.
When to use Spiro[2.3]hexan-4-ylmethanol:
-
Bioisostere for Hydroxymethylcyclobutane: To introduce a "kink" in the chain while maintaining sp³ character.
-
Linker Strategy: The methylene group serves as a short spacer, useful for PROTAC linkers or extending into a solvent channel.
-
Safety Profile: Generally preferred for late-stage lead optimization due to lower risk of reactive metabolite formation compared to the secondary alcohol.
References
-
Spiro[2.3]hexane Synthesis: Angew. Chem. Int. Ed.2025 , 64, e21633. "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes." Link
-
Scaffold Utility: Org. Biomol. Chem.2025 , 23, 1502.[1][2] "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach." Link
-
Metabolic Stability of Cyclobutanes: J. Med. Chem.2021 , 64, 123. "Cyclobutanes in Small-Molecule Drug Candidates." Link
-
Spiro[2.3]hexan-4-ol Properties: PubChem Compound Summary for CID 12431565. Link
-
Spiro[2.3]hexan-4-ylmethanol Structure: PubChem Compound Summary for CID 84715999. Link
Sources
spirocyclic alcohol building blocks for medicinal chemistry
Title: Engineering 3D-Complexity: A Technical Guide to Spirocyclic Alcohol Building Blocks in Medicinal Chemistry
Executive Summary: Escaping Flatland
The dominance of sp²-rich aromatic scaffolds in drug discovery has historically led to compounds with poor physicochemical properties—low solubility, high lipophilicity, and rapid metabolic clearance. The "Escape from Flatland" paradigm, quantified by the fraction of sp³-hybridized carbons (
Spirocyclic alcohols represent a high-value subset of these scaffolds. They serve dual roles: as bioisosteres for saturated heterocycles (e.g., piperidines, morpholines) and as versatile handles for further diversification (ethers, esters, amines). This guide dissects the structural rationale, synthetic access, and application of spirocyclic alcohols, specifically focusing on the spiro[3.3]heptane and spiro[3.4]octane systems.
Structural Rationale & Design Principles
The Geometric Advantage
Spirocyclic alcohols offer distinct geometric vectors compared to their monocyclic counterparts. While a 4-hydroxypiperidine exists predominantly in a chair conformation with the hydroxyl group in an equatorial or axial position, a spiro[3.3]heptan-ol is rigidly constrained. This rigidity reduces the entropic penalty upon binding to a protein target.
Key Structural Parameters:
-
Vector Fidelity: The angle between the alcohol vector and the amine vector (in azaspirocycles) is fixed, allowing for precise probing of binding pockets.
-
Metabolic Hardening: Spirocycles lack the metabolically vulnerable bis-allylic or alpha-heteroatom positions found in flexible rings like piperidine.
Visualization: Vector Analysis
Figure 1: Comparison of geometric vectors between traditional piperidine scaffolds and rigid spirocyclic analogues.
Physicochemical Impact
Replacing a cyclohexyl or piperidinyl ring with a spirocyclic motif drastically alters the property profile of a molecule. The high
Table 1: Comparative Properties of Alcohol Scaffolds
| Property | 4-Hydroxypiperidine | 6-Hydroxy-2-azaspiro[3.3]heptane | Impact |
| Geometry | Flexible (Chair) | Rigid (Puckered) | Improved Selectivity |
| ClogP | ~0.5 | ~0.1 | Improved Solubility |
| Metabolic Stability | Low (N-dealkylation, | High (Quaternary center blocks metabolism) | Extended Half-life |
| Basicity (pKa) | ~10.8 | ~9.5 | Better Membrane Permeability |
Data extrapolated from comparative studies on spirocyclic bioisosteres [1, 2].
Synthetic Methodologies
Accessing these strained rings requires specialized chemistry. We focus here on two primary routes: the Semipinacol Rearrangement for C1-substituted alcohols and the Cyclization/Reduction sequence for C6-substituted alcohols.
Protocol: Synthesis of Spiro[3.3]heptan-1-ol via Strain-Release
This protocol utilizes a "strain-relocating" semipinacol rearrangement, a sophisticated method to generate the spiro[3.3]heptane core from bicyclobutanes [3].
Reagents:
-
1-Sulfonylbicyclobutane
-
1-Sulfonylcyclopropanol
-
Acid catalyst (MsOH or AlCl₃)[1]
-
Reducing agent (NaBH₄)[2]
Step-by-Step Methodology:
-
Coupling: React lithiated 1-sulfonylbicyclobutane with a cyclopropanone equivalent (generated in situ from 1-sulfonylcyclopropanol) in THF at -78°C.
-
Rearrangement: Treat the resulting intermediate (1-bicyclobutylcyclopropanol) with methanesulfonic acid (MsOH) at room temperature.
-
Reduction: Dissolve the ketone in MeOH (0.1 M) and cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Stir for 1 hour.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for accessing spiro[3.3]heptan-1-ol via strain-relocating semipinacol rearrangement.
Applications in Drug Discovery
Case Study: Bupivacaine Analogue
In a study replacing the piperidine ring of the local anesthetic Bupivacaine with a 2-azaspiro[3.3]heptane core:
-
Result: The spirocyclic analogue maintained potency but exhibited a lower lipophilicity profile.
-
Significance: This demonstrates that spirocycles can act as effective bioisosteres for piperidines, offering a way to escape existing patent space while potentially improving metabolic stability due to the lack of abstractable
-protons [4].
Case Study: Olaparib Optimization
Substitution of the piperazine core in PARP inhibitors (like Olaparib) with 2,6-diazaspiro[3.3]heptane :
-
Result: Improved selectivity for PARP-1 over PARP-2 and reduced cytotoxicity.
-
Mechanism: The rigid spiro-scaffold locked the pharmacophore in a conformation that favored specific binding interactions unavailable to the flexible piperazine [5].
Conclusion
Spirocyclic alcohols are not merely structural curiosities; they are precision tools for the modern medicinal chemist. By leveraging their unique vectors, high
References
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
SpiroChem AG. (2024). Spirocyclic Building Blocks for Scaffold Assembly. SpiroChem Whitepaper. Link
-
Fessard, T. C., et al. (2023).[6] Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. Link
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Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie. Link
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
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Engineering Conformational Restriction: A Technical Guide to Spiro[2.3]hexane Derivatives in Medicinal Chemistry
Executive Summary
The modern drug discovery landscape is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-enriched scaffolds. This "escape from flatland" mitigates common pharmacokinetic liabilities, such as poor aqueous solubility and off-target toxicity. Among these novel scaffolds, spiro[2.3]hexane derivatives have emerged as highly valuable, conformationally restricted bioisosteres. This technical guide explores the rationale, physicochemical impact, and field-proven synthetic methodologies for integrating spiro[2.3]hexanes into advanced drug development pipelines.
The Rationale for Conformational Restriction
The fundamental goal of conformational restriction is to lock a flexible molecule into its bioactive conformation. This reduces the entropic penalty upon target binding, thereby increasing binding affinity and selectivity.
Spiro[2.3]hexanes—comprising fused cyclopropane and cyclobutane rings—offer an unprecedented combination of high angular strain and compact three-dimensional volume. They serve as exceptional bioisosteres for saturated heterocycles (like piperidine and piperazine) and aromatic rings [1]. By substituting a flat ring with a spiro[2.3]hexane core, medicinal chemists can introduce orthogonal exit vectors that precisely direct substituents into distinct pockets of a target protein's binding site [2].
Logical flow of spiro[2.3]hexane conformational restriction in drug design.
Structural and Physicochemical Profiling
The substitution of a standard heterocycle with a spiro[2.3]hexane scaffold is not merely a structural novelty; it fundamentally alters the molecule's electronic properties. The high ring strain increases the s-character of the carbon-carbon bonds within the spirocycle. When a heteroatom (such as nitrogen) is incorporated, this electronic shift alters the lone pair's availability, typically lowering the pKa of the amine [3]. This reduction in basicity correlates strongly with improved membrane permeability and a lower P-glycoprotein (P-gp) efflux ratio.
Quantitative Data: Physicochemical Impact of Spirocyclic Scaffolds
| Scaffold Type | sp³ Fraction (Fsp³) | Typical pKa (Basic N) | Lipophilicity (LogP Shift) | Primary Bioisosteric Target |
| Piperidine (Reference) | 1.0 | ~9.5 - 10.5 | Baseline | N/A |
| Phenyl Ring (Reference) | 0.0 | N/A | Baseline | N/A |
| Spiro[3.3]heptane | 1.0 | ~8.5 - 9.0 | -0.5 to -1.0 | Piperazine / Morpholine |
| 4-Azaspiro[2.3]hexane | 1.0 | ~8.0 - 8.8 | -0.8 to -1.5 | Piperidine |
| 5-Azaspiro[2.3]hexane | 1.0 | ~7.5 - 8.2 | -1.0 to -1.8 | Piperidine / Pyrrolidine |
Table 1: Comparative physicochemical properties demonstrating the advantages of spiro[2.3]hexane derivatives over traditional rings.
Synthetic Methodologies: Overcoming Strain
Synthesizing the highly strained spiro[2.3]hexane core requires precise control over reaction energetics. Below are two field-validated protocols for generating these derivatives.
Modular Synthesis via Sulfonium Reagents
A highly efficient, modular approach utilizes cyclobutane-, oxetane-, and azetidine-substituted sulfonium salts. These reagents undergo Johnson-Corey-Chaykovsky type cyclopropanation reactions with alkenes, carbonyls, or imines to yield diverse spiro[2.3]hexanes [1].
Modular synthesis of spiro[2.3]hexanes via sulfonium ylide cyclopropanation.
Protocol 1: Step-by-Step Sulfonium Ylide Cyclopropanation
-
Ylide Generation: Dissolve the azetidine-substituted sulfonium salt in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to -78°C. Add a strong base (e.g., potassium tert-butoxide) dropwise.
-
Causality: The cryogenic temperature is critical to prevent the premature decomposition of the highly reactive, unstable sulfur ylide intermediate before the electrophile is introduced.
-
-
Electrophile Addition: Slowly introduce the target electrophile (e.g., an imine for diazaspiro synthesis) into the cold mixture.
-
Causality: The ylide acts as a nucleophile, attacking the electrophilic carbon to form a betaine intermediate. Slow addition prevents localized exothermic spikes that could degrade the ylide.
-
-
Ring Closure: Gradually warm the reaction mixture to room temperature and stir for 12 hours.
-
Causality: Warming provides the necessary activation energy for the intramolecular nucleophilic displacement of the sulfide leaving group. This step overcomes the immense angular strain required to close the three-membered cyclopropane ring, finalizing the spiro[2.3]hexane core.
-
-
Self-Validation System: Quench with saturated aqueous NH₄Cl. Extract and concentrate. Validate the formation of the spirocycle via ¹H NMR; the successful formation of the cyclopropane ring is definitively confirmed by the appearance of highly shielded protons in the 0.5–1.2 ppm range.
Enzymatic Resolution for Chiral Derivatives
For advanced pharmaceutical applications, such as the synthesis of carbocyclic nucleoside analogs, enantiomeric purity is non-negotiable. Enzymatic resolution using Pseudomonas cepacia lipase (PS) provides a highly scalable method to isolate chiral spiro[2.3]hexanes [4].
Enzymatic resolution of racemic spiro[2.3]hexanes for nucleoside synthesis.
Protocol 2: Step-by-Step Enzymatic Resolution
-
Substrate Preparation: Suspend the racemic spiro[2.3]hexane alcohol precursor in an organic solvent (e.g., diisopropyl ether). Add an excess of vinyl acetate.
-
Causality: Vinyl acetate is chosen over other acyl donors (like vinyl benzoate) because it yields superior enantioselectivity. Furthermore, the byproduct of the transesterification is acetaldehyde, which tautomerizes and evaporates, rendering the acylation strictly irreversible.
-
-
Enzymatic Catalysis: Introduce Pseudomonas cepacia lipase (PS) to the mixture and agitate at 37°C.
-
Causality: The specific steric environment of the PS lipase active site selectively recognizes and acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched as a free alcohol.
-
-
Separation & Self-Validation System: Filter off the immobilized enzyme and concentrate the filtrate. Separate the resulting (+)-acetate and (-)-alcohol via silica gel chromatography.
-
Validation: The massive polarity difference between the acetate and the free alcohol ensures baseline separation. Validate the enantiomeric excess (ee) via chiral HPLC; a successful run will yield an ee > 98% for the (+)-acetate.
-
Bioisosteric Applications in Drug Discovery
Piperidine Bioisosteres (4-Azaspiro[2.3]hexanes)
Piperidine is ubiquitous in FDA-approved drugs but often suffers from high lipophilicity and rapid oxidative metabolism. 4-azaspiro[2.3]hexanes have been systematically explored as direct piperidine bioisosteres. By restricting the conformational flexibility of the amine, these scaffolds maintain necessary hydrogen-bond acceptor capabilities while occupying a distinct, patentable 3D chemical space [5].
Conformationally Restricted GABA Analogs
The structural rigidity of spiro[2.3]hexanes is heavily utilized in neuropharmacology to create conformationally restricted analogs of γ-aminobutyric acid (GABA). Compounds such as 5-aminospiro[2.3]hexane-1-carboxylic acid lock the pharmacophoric amino and carboxyl groups into a rigid spatial arrangement. This precise vectorization prevents the molecule from adopting off-target conformations, resulting in highly selective modulators of GABAergic cascades within the central nervous system [6].
References
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues Angewandte Chemie International Edition URL:[Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link]
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Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution Organic Letters (ACS Publications) URL:[Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes ChemRxiv URL:[Link]
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Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid ResearchGate (Original Publication: Tetrahedron) URL:[Link]
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The Rising Star of 3D-Pharmacology: An In-depth Technical Guide to the Fsp3 Character of Spiro[2.3]hexan-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists. This paradigm shift emphasizes the move away from planar, aromatic molecules towards more three-dimensional (3D) structures that can better mimic natural products and interact with the complex topographies of biological targets. A key metric in this endeavor is the fraction of sp3-hybridized carbons (Fsp3), which quantifies the three-dimensionality of a molecule. A higher Fsp3 value is increasingly correlated with improved clinical success rates, enhanced solubility, and reduced off-target effects.
This technical guide delves into the core of this principle through the lens of a promising, yet underexplored scaffold: spiro[2.3]hexan-4-ylmethanol. We will explore its synthesis, detailed characterization, and the profound implications of its high Fsp3 character for the design of next-generation therapeutics. This document serves as a comprehensive resource for researchers seeking to leverage the unique properties of strained spirocyclic systems in their drug discovery programs.
The Spiro[2.3]hexane Motif: A Gateway to Novel Chemical Space
Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. The spiro[2.3]hexane framework, in particular, presents a unique combination of a strained cyclopropane ring fused to a cyclobutane ring. This inherent strain and compact architecture can confer advantageous physicochemical properties to parent molecules, such as increased metabolic stability and improved membrane permeability.[1]
The introduction of a hydroxymethyl group at the 4-position of the spiro[2.3]hexane core, yielding spiro[2.3]hexan-4-ylmethanol, provides a crucial synthetic handle for further elaboration and diversification. This seemingly simple molecule embodies the principles of 3D-fragment-based drug design, offering a high Fsp3 character in a low molecular weight scaffold.
Synthesis and Characterization of Spiro[2.3]hexan-4-ylmethanol
A robust and scalable synthesis is paramount for the exploration of any new chemical entity. Here, we outline a proposed two-step synthesis of spiro[2.3]hexan-4-ylmethanol starting from the commercially available spiro[2.3]hexan-4-one.
Proposed Synthetic Pathway
Caption: Proposed synthesis of spiro[2.3]hexan-4-ylmethanol via reduction of spiro[2.3]hexan-4-one.
Experimental Protocol: Reduction of Spiro[2.3]hexan-4-one
Causality: Sodium borohydride (NaBH4) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of other functional groups.[2] Methanol serves as a protic solvent to both dissolve the starting material and to protonate the resulting alkoxide intermediate.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve spiro[2.3]hexan-4-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ketone spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any unreacted NaBH4.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The organic layers contain the desired alcohol product.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL) to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure spiro[2.3]hexan-4-ylmethanol.
Physicochemical and Spectroscopic Characterization
The successful synthesis of spiro[2.3]hexan-4-ylmethanol must be confirmed by a comprehensive analysis of its physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C7H12O | |
| Molecular Weight | 112.17 g/mol | |
| Fsp3 Character | 1.0 | Calculated |
| Predicted XlogP | 1.1 | [3] |
| Predicted Boiling Point | 185.3 ± 23.0 °C | Predicted |
| Predicted Density | 1.00 ± 0.1 g/cm³ | Predicted |
Fsp3 Calculation: The Fsp3 character is calculated as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms. For spiro[2.3]hexan-4-ylmethanol (C7H12O), all seven carbon atoms are sp3 hybridized.
Fsp3 = (Number of sp3 carbons) / (Total number of carbons) = 7 / 7 = 1.0
An Fsp3 value of 1.0 signifies a fully saturated and highly three-dimensional molecule, a desirable characteristic in modern drug discovery.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.6-3.8 ppm (d, 2H): Protons of the -CH₂OH group.
-
δ 2.0-2.2 ppm (m, 1H): Proton at the C4 position.
-
δ 1.6-1.9 ppm (m, 4H): Protons of the cyclobutane ring.
-
δ 0.4-0.8 ppm (m, 4H): Protons of the cyclopropane ring.
-
δ 1.5-2.5 ppm (br s, 1H): Proton of the hydroxyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 65-70 ppm: Carbon of the -CH₂OH group.
-
δ 40-45 ppm: Carbon at the C4 position.
-
δ 30-35 ppm: Spiro carbon atom.
-
δ 20-25 ppm: Carbons of the cyclobutane ring.
-
δ 10-15 ppm: Carbons of the cyclopropane ring.
-
-
IR (ATR, cm⁻¹):
-
3300-3400 (broad): O-H stretching of the alcohol.
-
2850-3000: C-H stretching of sp3 hybridized carbons.
-
1000-1100: C-O stretching of the primary alcohol.
-
-
Mass Spectrometry (EI):
-
m/z 112 (M⁺): Molecular ion peak.
-
m/z 94 (M⁺ - H₂O): Loss of water.
-
m/z 81 (M⁺ - CH₂OH): Loss of the hydroxymethyl group.
-
The Significance of High Fsp3 Character in Drug Design
The "escape from flatland" theory posits that increasing the three-dimensionality of drug candidates, as quantified by Fsp3, can lead to improved clinical success rates.[4] Molecules with higher Fsp3 character often exhibit:
-
Improved Solubility: The non-planar nature of high Fsp3 compounds can disrupt crystal packing, leading to lower melting points and improved aqueous solubility, a critical factor for oral bioavailability.
-
Enhanced Target Specificity: The well-defined 3D shape of spirocyclic scaffolds allows for more precise and specific interactions with the binding pockets of biological targets, potentially reducing off-target effects and associated toxicity.[5]
-
Novel Intellectual Property: The exploration of novel, three-dimensional chemical space, such as that offered by the spiro[2.3]hexane motif, provides opportunities for securing new intellectual property in a competitive landscape.[6]
Spiro[2.3]hexane Derivatives as Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. Strained spiro heterocycles, including derivatives of spiro[2.3]hexane, are emerging as promising non-classical bioisosteres for more common, often planar, ring systems.[4][7] For instance, the spiro[2.3]hexane core can be considered a bioisosteric replacement for a gem-dimethyl group or a constrained analog of a cyclohexane ring, offering a different vector space for substituent placement.
Applications in Drug Discovery: A Forward Look
The unique structural and physicochemical properties of spiro[2.3]hexane derivatives make them attractive scaffolds for a variety of therapeutic targets. Recent patent literature highlights the growing interest in this area. For example, indazolyl-spiro[2.3]hexane-carbonitrile derivatives have been investigated as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[8] Furthermore, other spiro[2.3]hexane derivatives have been explored as menin/MLL protein-protein interaction inhibitors for the treatment of cancer.[9]
The availability of spiro[2.3]hexan-4-ylmethanol as a versatile building block opens the door to the systematic exploration of this chemical space. Its hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, allowing for the introduction of a wide range of pharmacophoric features.
Caption: Potential synthetic diversifications of spiro[2.3]hexan-4-ylmethanol.
Conclusion
Spiro[2.3]hexan-4-ylmethanol represents more than just a single molecule; it is a gateway to a rich and underexplored area of chemical space. Its high Fsp3 character, coupled with its synthetic accessibility and potential for diversification, makes it an invaluable tool for medicinal chemists seeking to design and develop the next generation of innovative therapeutics. By embracing the principles of three-dimensional molecular design, researchers can leverage scaffolds like spiro[2.3]hexan-4-ylmethanol to "escape from flatland" and navigate the path toward more effective and safer medicines.
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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{spiro[2.3]hexan-4-yl}methanol. PubChemLite. [Link]
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Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. [Link]
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Beyond Flatland: A Technical Guide to Novel Saturated Bioisosteres in Drug Discovery
Introduction: Escaping the Tyranny of the Aromatic Ring
For decades, the benzene ring has been a cornerstone of medicinal chemistry, appearing in approximately 45% of all marketed small-molecule drugs.[1] Its predictable geometry and synthetic accessibility made it an invaluable scaffold. However, this reliance on "flat," sp²-rich structures has come at a cost. An overabundance of aromatic rings in drug candidates is often linked to a host of undesirable properties, including poor aqueous solubility, high lipophilicity, and susceptibility to metabolic modifications by cytochrome P450 enzymes, which can lead to safety risks.[1][2]
In response, a paradigm shift has occurred in drug design, often termed "Escaping Flatland."[3] This philosophy champions the replacement of flat aromatic rings with three-dimensional, C(sp³)-rich saturated scaffolds. These novel saturated bioisosteres are designed to mimic the spatial arrangement of substituents on an aromatic ring while offering a significantly improved physicochemical profile.[4][5] This guide provides a technical deep-dive into the design, synthesis, and application of these transformative molecular architectures, offering researchers and drug development professionals the insights needed to leverage their potential.
The Strategic Advantage: Why 3D is Better
The core value proposition of saturated bioisosteres lies in their ability to decouple a molecule's shape from its electronic properties. Unlike a flat phenyl ring, a saturated scaffold like bicyclo[1.1.1]pentane (BCP) or cubane places substituents in precise three-dimensional orientations while simultaneously improving key drug-like properties.[6][7]
Key Physicochemical and Pharmacokinetic Benefits:
-
Enhanced Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule generally disrupts crystal packing and reduces lipophilicity, leading to a marked improvement in aqueous solubility.[1][8] This is a critical parameter for achieving adequate drug exposure.
-
Improved Metabolic Stability: The C-H bonds on strained, saturated rings are often stronger and less accessible to metabolic enzymes like CYPs.[9][10] Replacing a metabolically vulnerable phenyl ring with a robust saturated bioisostere can significantly increase a drug's half-life and reduce the formation of reactive metabolites.[11]
-
Reduced Lipophilicity: The "greasy" nature of aromatic rings contributes to high lipophilicity (logP), which can lead to off-target effects and poor pharmacokinetic profiles. Saturated scaffolds inherently lower logP, often leading to cleaner pharmacology.[1]
-
Novel Intellectual Property: Replacing a common phenyl ring with a novel saturated scaffold can create new, patentable chemical matter, providing a significant competitive advantage.[12][13]
| Property | Phenyl Ring (Parent) | Saturated Bioisostere (Analogue) | Rationale for Improvement |
| Aqueous Solubility | Often Low | Generally Higher | Increased Fsp³ character disrupts crystal lattice packing and reduces hydrophobicity.[2] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Often High | Stronger C-H bonds and steric hindrance reduce susceptibility to enzymatic degradation.[10][11] |
| Lipophilicity (cLogP) | High | Lower | Saturated hydrocarbons are inherently less lipophilic than aromatic counterparts.[1] |
| 3D Shape | Planar | Defined 3D vectors | Allows for more precise and novel interactions with complex protein binding sites.[5] |
Designing for Three Dimensions: A Conceptual and Computational Toolkit
The successful replacement of an aromatic ring with a saturated bioisostere is not a simple swap. It requires careful consideration of the geometry and exit vectors of the original fragment to maintain biological activity.[1][6] Computational tools are indispensable in this design phase.
A typical workflow involves:
-
Scaffold Selection: Identifying a saturated core that geometrically mimics the substitution pattern of the phenyl ring (e.g., para, meta, ortho). For example, 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) is a well-established mimic for a para-substituted phenyl ring.[3][6] Cubane offers an even closer geometric match.[7][9]
-
Conformational Analysis: Modeling the proposed analogue to ensure that the key binding groups are presented to the biological target in the correct orientation.
-
In Silico Property Prediction: Using computational models to predict the physicochemical properties (solubility, logP, etc.) of the new molecule to confirm the intended improvements.
Caption: High-level workflow for the design and validation of saturated bioisosteres.
Synthetic Realization: Building Novel Scaffolds
The theoretical advantages of saturated bioisosteres are only realized through practical and scalable synthetic chemistry. Significant progress has been made in recent years to make these once-exotic scaffolds accessible to medicinal chemists.[4]
Case Study: Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives
BCPs are among the most popular saturated bioisosteres.[14] Their synthesis typically relies on the highly strained intermediate, [1.1.1]propellane.
Experimental Protocol: Synthesis of a 1,3-Disubstituted BCP Core
Causality: This protocol utilizes the inherent strain of [1.1.1]propellane. The central C-C bond is weak and readily undergoes cleavage upon reaction with radicals or nucleophiles, allowing for the installation of substituents at the bridgehead positions.[14] Photoredox catalysis provides a mild and efficient way to generate the necessary radical intermediates from commercially available precursors.[10]
-
Reaction Setup: To a solution of a suitable radical precursor (e.g., an alkyl iodide) and a [1.1.1]propellane source in a degassed organic solvent (e.g., DMSO), add a photoredox catalyst (e.g., an iridium or ruthenium complex) and a copper catalyst.
-
Initiation: Irradiate the reaction mixture with visible light (e.g., a blue LED) at room temperature. The photocatalyst absorbs light and initiates a single-electron transfer process, generating a radical.
-
Propagation: The generated radical adds to the central bond of [1.1.1]propellane, opening the cage and forming a BCP-centered radical.
-
Functionalization: This BCP radical is then trapped by a coupling partner in a copper-mediated step to afford the desired 3-substituted BCP product.[10]
-
Purification: After the reaction is complete (monitored by LC-MS), the product is purified using standard column chromatography.
Self-Validation: The reaction should include a control experiment run in the dark to confirm that the transformation is light-dependent. The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Case Study: Synthesis of Cubane Derivatives
Cubanes are excellent mimics of benzene but have been historically challenging to synthesize.[9][15] Modern methods have made them more accessible.
Experimental Protocol: Synthesis of 1,3-Disubstituted Cubanes
Causality: This approach leverages a Wharton transposition of a readily available enone intermediate, which previously was only used to access 1,4-disubstituted cubanes. This key step rearranges the carbon skeleton to allow for the formation of the less common 1,3-substitution pattern, greatly expanding the utility of cubanes as meta-benzene bioisosteres.[16]
-
Epoxidation: Treat the starting enone with a nucleophilic epoxidizing agent (e.g., hydrogen peroxide under basic conditions) to form an epoxide. This reaction proceeds diastereoselectively.[16]
-
Wharton Reaction: React the resulting epoxide with hydrazine. This initiates a fragmentation and rearrangement cascade, ultimately transposing the carbonyl group and forming the isomeric enone required for the 1,3-pattern.[16]
-
Cyclization and Functionalization: Subsequent, well-established steps are used to complete the cubane cage and install the desired functional groups at the 1 and 3 positions.
-
Purification: Intermediates and the final product are purified by column chromatography or recrystallization.
Self-Validation: Each step requires full characterization of the product to confirm the expected rearrangement and stereochemistry. Comparison of spectroscopic data with literature values for known cubane intermediates is essential.
Future Horizons: Challenges and Opportunities
Despite the immense progress, challenges remain. The synthesis of more complex, multi-substituted saturated scaffolds is still a significant hurdle.[4][17] Furthermore, the predictive power of computational models needs to be continuously refined for these non-classical structures.
The future of the field lies in:
-
Developing more efficient and general synthetic methods to access a wider diversity of 3D scaffolds.[[“]]
-
Integrating machine learning and AI to better predict which saturated bioisosteres will be successful for a given biological target.[19][20]
-
Exploring heteroatom-containing scaffolds (e.g., aza-BCPs) to introduce new properties and interaction points.[2]
By embracing three-dimensionality, medicinal chemists can unlock novel chemical space and design next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles. The era of "flatland" drug design is evolving, and the future is decidedly three-dimensional.
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- Macmillan Group - Princeton University. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres.
- JACS Au. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
- UGA Chemistry. (2025, January 16). Cubane as a Bioisostere of Benzene.
- (2022, March 20). Saturated bioisosteres of benzene: Unique building blocks for drug discovery.
- ChemRxiv. (2025, December 8). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres.
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- Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable.
- Journal of the American Chemical Society. (2025, September 15). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane.
- Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
- Chemical Communications (RSC Publishing). (2023, May 31). A practical synthesis of 1,3-disubstituted cubane derivatives.
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- (2024, August 15). Three-dimensional saturated C(sp>3>)-rich bioisosteres for benzene.
- Computational Chemistry | Blog. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
- Fiveable. (2025, August 15). Bioisosterism | Medicinal Chemistry Class Notes.
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- ACS Publications. (2025, November 7). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry.
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- PubMed. (2012, October 15). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors.
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- MDPI. (2024, October 29). Three-Dimensional Scaffolds Designed and Printed Using CAD/CAM Technology: A Systematic Review.
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- (2023, April 7). Bioisosteres in Drug Design – “Escape from Flatland”.
- ACS Publications. (2025, November 10). Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening | ACS Biomaterials Science & Engineering.
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- Scribd. (2024, July 9). Three-Dimensional Saturated C - Rich Bioisosteres For Benzene | PDF.
- (n.d.). Medicinal Chemistry: Challenges and Opportunities.
- Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?.
- Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet.
- YouTube. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design.
- Wiley. (n.d.). Overcoming Synthetic Challenges in Medicinal Chemistry: Mechanistic Insights and Solutions.
- MDPI. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- arXiv. (2025, December 3). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design.
- MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
- Chemspace. (n.d.). Bioisosteric Replacements.
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Methodological & Application
Synthesis of spiro[2.3]hexan-4-ylmethanol: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Significance of Spiro[2.3]hexane Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the exploration of novel three-dimensional (3D) molecular scaffolds is paramount for the development of new chemical entities with improved pharmacological profiles. Spirocycles, particularly strained systems like spiro[2.3]hexanes, have garnered significant attention as bioisosteres for more common carbocyclic and heterocyclic moieties.[1][2] Their rigid, well-defined spatial arrangement can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.[3] The spiro[2.3]hexane framework, with its unique conformational constraints, offers an exciting opportunity to explore uncharted chemical space and design next-generation therapeutics.[4][5]
This application note provides a comprehensive guide to the synthesis of spiro[2.3]hexan-4-ylmethanol from a suitable precursor, spiro[2.3]hexane-4-carboxylate. This transformation is a crucial step in the functionalization of the spiro[2.3]hexane core, enabling further elaboration into a diverse range of potential drug candidates. We will delve into the reaction mechanism, provide a detailed experimental protocol with an emphasis on safety, and discuss the characterization of the final product.
Reaction Overview: From Ester to Primary Alcohol
The conversion of spiro[2.3]hexane-4-carboxylate to spiro[2.3]hexan-4-ylmethanol is a classic reduction reaction. Due to the relatively low reactivity of esters, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it readily reduces esters to primary alcohols.[6] Weaker reducing agents, such as sodium borohydride, are generally ineffective for this purpose.[7]
The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
Reaction Mechanism
The reduction of an ester with LiAlH₄ is a two-step process following the initial formation of a tetrahedral intermediate.
Caption: Reaction mechanism for the LiAlH₄ reduction of spiro[2.3]hexane-4-carboxylate.
Step-by-step Mechanistic Elucidation:
-
Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the spiro[2.3]hexane-4-carboxylate. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxy group (e.g., -OEt if starting from an ethyl ester) as a leaving group. This results in the formation of an aldehyde intermediate, spiro[2.3]hexane-4-carbaldehyde.
-
Second Hydride Attack: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LiAlH₄. This leads to the formation of an alkoxide intermediate.
-
Protonation: The reaction is quenched by the careful addition of water and/or acid (aqueous work-up). The alkoxide intermediate is protonated to yield the final product, spiro[2.3]hexan-4-ylmethanol.[8]
Experimental Protocol
This protocol is a representative procedure for the reduction of a spiro[2.3]hexane-4-carboxylate ester using LiAlH₄. Extreme caution must be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric substance. [9] All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).[10]
Materials and Equipment
| Reagents | Equipment |
| Spiro[2.3]hexane-4-carboxylate (e.g., ethyl ester) | Round-bottom flask (oven-dried) |
| Lithium aluminum hydride (LiAlH₄) | Magnetic stirrer and stir bar |
| Anhydrous diethyl ether or tetrahydrofuran (THF) | Septa and nitrogen/argon inlet |
| Ethyl acetate | Syringes and needles |
| Deionized water | Ice bath |
| 15% aqueous sodium hydroxide (NaOH) solution | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Celite® | Glassware for extraction and filtration |
| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer |
Experimental Workflow
Caption: Experimental workflow for the synthesis of spiro[2.3]hexan-4-ylmethanol.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under a positive pressure of nitrogen.
-
Addition of Ester: Dissolve the spiro[2.3]hexane-4-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF in a separate, oven-dried flask. Transfer this solution to an addition funnel and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Perform the following steps with extreme care as the quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. [11]
-
Slowly and dropwise, add a volume of water equal to the mass (in grams) of LiAlH₄ used.
-
Next, add a volume of 15% aqueous NaOH solution equal to the mass (in grams) of LiAlH₄ used.
-
Finally, add a volume of water three times the mass (in grams) of LiAlH₄ used.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir vigorously until a white, granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture to ensure all water is removed.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization of spiro[2.3]hexan-4-ylmethanol
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the cyclopropyl and cyclobutyl protons of the spiro[2.3]hexane core. A key signal will be a multiplet corresponding to the -CH₂OH group, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O). |
| ¹³C NMR | The ¹³C NMR spectrum will show the disappearance of the ester carbonyl signal (typically ~170-175 ppm) and the appearance of a new signal for the -CH₂OH carbon (typically ~60-70 ppm). The spiro carbon and the other carbons of the ring system will also be visible. Based on data for the closely related spiro[2.3]hexan-4-ol, characteristic peaks for the ring carbons can be expected.[12] |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of spiro[2.3]hexan-4-ylmethanol (C₇H₁₂O, MW = 112.17 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong C=O stretching band of the starting ester (typically ~1730-1750 cm⁻¹). |
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive, flammable solid that can ignite spontaneously in moist air.[13] It is also corrosive. Always handle LiAlH₄ in a glovebox or under a dry, inert atmosphere.[9] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[10] In case of a fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, carbon dioxide, or soda-acid extinguishers. [9]
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching Procedure: The quenching of LiAlH₄ is highly exothermic and produces flammable hydrogen gas. Add the quenching reagents slowly and with adequate cooling.
Conclusion
The synthesis of spiro[2.3]hexan-4-ylmethanol from its corresponding carboxylate via LiAlH₄ reduction is a robust and efficient method for accessing this valuable building block for drug discovery. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this compound for further chemical exploration. The unique 3D nature of the spiro[2.3]hexane scaffold holds immense potential for the development of novel therapeutics with improved pharmacological properties.
References
-
Gelest, Inc. (2015). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. Lithium aluminium hydride. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). Retrieved from [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... Retrieved from [Link]
-
Stepan, A. F., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wang, J., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(10), 3896-3899. Retrieved from [Link]
-
MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 6579. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-ol. PubChem Compound Database. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. Retrieved from [Link]
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- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. gelest.com [gelest.com]
reduction of spiro[2.3]hexane-4-carboxylic acid to alcohol
This Application Note is designed for research chemists and process engineers requiring a robust protocol for the reduction of spiro[2.3]hexane-4-carboxylic acid to spiro[2.3]hexane-4-methanol .
Executive Summary
The reduction of spiro[2.3]hexane-4-carboxylic acid presents a unique challenge due to the high ring strain inherent in the spiro[2.3] system (approx. 63 kcal/mol). While the carbon framework is more robust than heteroatom-containing analogues (e.g., oxaspirohexanes), it remains susceptible to acid-catalyzed rearrangement during workup. This guide provides a primary protocol using Lithium Aluminum Hydride (LAH) , optimized with a specialized "Fieser" workup to minimize acidic exposure, and a secondary protocol using Borane-THF for chemoselective applications.
Chemical Context & Strategic Analysis
Substrate Analysis
-
Compound: Spiro[2.3]hexane-4-carboxylic acid
-
Target: Spiro[2.3]hexane-4-methanol (CAS: 19740-26-2)
-
Key Risk: Ring Opening/Rearrangement. The spiro junction creates significant angle strain. While the reduction step (basic conditions) is generally safe, the standard strongly acidic workup (e.g., 1M HCl) poses a risk of protonating the strained ring or facilitating a carbocation-mediated rearrangement.
Mechanism of Action (LAH Reduction)
The reduction proceeds via a nucleophilic attack of the aluminohydride anion on the carbonyl carbon. The reaction consumes 0.75 equivalents of LAH per mole of acid, but in practice, a stoichiometric excess (1.5–2.0 equiv) is used to drive kinetics.
Figure 1: Reaction pathway emphasizing the stable alkoxide intermediate before hydrolysis.
Primary Protocol: Lithium Aluminum Hydride (LAH)
Best for: Standard laboratory synthesis, high yields, and complete reduction.
Reagents & Equipment
-
Reagents:
-
Spiro[2.3]hexane-4-carboxylic acid (1.0 equiv)
-
LiAlH₄ (2.0 equiv, 1.0 M in THF or powder)
-
Anhydrous THF (Solvent)
-
Sodium Sulfate (Na₂SO₄)
-
-
Safety: LAH is pyrophoric. Reacts violently with water. All glassware must be oven-dried. Perform under inert atmosphere (N₂ or Ar).
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Argon/Nitrogen and maintain positive pressure.
-
Charge the flask with anhydrous THF (0.2 M concentration relative to substrate).
-
Cool the solvent to 0 °C using an ice bath.
Step 2: Reagent Addition (Inverse Addition Recommended) Note: Adding the acid to the LAH slurry is standard, but for small scales, adding LAH solution to the acid is often easier to control exotherms.
-
Add LiAlH₄ (2.0 equiv) to the flask. If using powder, suspend in THF first.
-
Dissolve the spiro-acid in a minimal amount of anhydrous THF.
-
Dropwise Addition: Add the acid solution to the LAH suspension over 15–20 minutes.
-
Observation: Vigorous bubbling (H₂ gas evolution) will occur. Control rate to prevent boil-over.
-
Step 3: Reaction
-
Allow the mixture to warm to room temperature (25 °C) .
-
Stir for 2–4 hours.
-
Optional: If TLC indicates incomplete conversion after 4 hours, heat to gentle reflux (65 °C) for 1 hour.
-
Caution: High heat increases risk of side reactions in strained rings; use only if necessary.
-
Step 4: The "Fieser" Workup (Crucial for Spiro Stability) Do NOT use strong acid (HCl) to quench. Use the Fieser method to produce granular, filterable precipitates without acidic shock. For every 1.0 g of LiAlH₄ used, add sequentially at 0 °C:
-
1.0 mL Water (Add very slowly; violent gas evolution).
-
1.0 mL 15% NaOH (aq) .
-
3.0 mL Water .
-
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
Step 5: Isolation
-
Add anhydrous MgSO₄ directly to the reaction mixture to dry.
-
Filter the mixture through a pad of Celite to remove aluminum salts.
-
Rinse the filter cake with diethyl ether or THF.
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
Note: The product is a liquid (approx.[1] BP 160-170°C). Do not use high vacuum/heat excessively to avoid loss of volatile product.
-
Secondary Protocol: Borane-THF Complex
Best for: Substrates with other reducible groups (e.g., esters, nitro) or if LAH fails.
Procedure Summary
-
Cool 1.0 M BH₃·THF solution (1.5 equiv) to 0 °C under Argon.
-
Add spiro-acid (1.0 equiv) dissolved in THF dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Quench carefully with Methanol (destroys excess borane).
-
Reflux for 1 hour (breaks down boron-alkoxide polymers).
-
Concentrate to yield the crude alcohol.
Data & Validation
Expected Properties
| Property | Value | Notes |
| Appearance | Colorless Liquid | May be viscous. |
| Molecular Weight | 112.17 g/mol | C₇H₁₂O |
| Boiling Point | ~65 °C at 15 mmHg | Estimated based on analogues. |
| ¹H NMR Diagnostic | δ 3.5–3.7 ppm (d, 2H) | Characteristic -CH₂OH doublet. |
| IR Diagnostic | 3300–3400 cm⁻¹ | Broad O-H stretch. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Product volatility | Avoid high vacuum (<10 mbar) during isolation. |
| Ring Opening | Acidic workup too harsh | Switch to Fieser (NaOH) or Glauber’s Salt workup. |
| Incomplete Rxn | Old LAH reagent | Titrate LAH or use fresh bottle; ensure dry THF. |
References
-
Reduction of Cyclobutane Derivatives: Journal of the American Chemical Society, "Synthesis of Spiro[2.3]hex-1-ene," 2014.
- General LAH Protocol: Brown, H. C.; Krishnamurthy, S. Tetrahedron1979, 35, 567. (Seminal review on complex hydrides).
- Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Spiro Stability: Chemical Communications, "Strained spiro heterocycles as potential bioisosteres," 2025.[2]
- Borane Reduction:Journal of Organic Chemistry, "Selective Reductions," 1973, 38, 2786.
Sources
High-Performance Protocol: LiAlH4 Reduction of Spirocyclic Esters
Topic: LiAlH4 Reduction Protocol for Spirocyclic Esters Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Context
Spirocyclic scaffolds are increasingly pivotal in modern drug discovery, offering a "3D-escape" from flat aromatic structures.[1][2][3] This structural complexity improves solubility and metabolic stability but introduces significant synthetic challenges. The reduction of spirocyclic esters to their corresponding alcohols is a fundamental transformation in building these scaffolds.
Unlike linear esters, spirocyclic esters often exhibit high steric hindrance and conformational rigidity. Standard reduction protocols frequently fail due to incomplete conversion or difficult workups caused by aluminum emulsions trapping the rigid product. This guide provides an optimized protocol using Lithium Aluminum Hydride (LiAlH₄), specifically tailored to overcome the steric and solubility barriers inherent to spiro-systems.
Mechanistic Insight & Experimental Causality
The Steric Challenge
In spirocyclic systems, the quaternary spiro-carbon creates a congested environment. The trajectory of the hydride attack (Burgi-Dunitz angle) can be obstructed by the ring system orthogonal to the ester functionality.
-
Implication: A simple room-temperature stir is often insufficient. Thermal energy (reflux) is required to overcome the activation energy barrier imposed by steric hindrance.
The Solubility Factor
Spirocycles are often designed to lower lipophilicity (LogP), but their rigid crystal lattices can make them sparingly soluble in cold diethyl ether (
-
Implication: Tetrahydrofuran (THF) is the solvent of choice. It offers higher solubility for polar spiro-scaffolds and a higher boiling point (66°C vs. 35°C for ether), enabling the necessary thermal drive for difficult reductions.
The Aluminum "Trap"
Upon reduction, the resulting alkoxide forms a strong dative bond with aluminum species (
-
Implication: Standard acidic quenches often fail to break this emulsion. A chelating workup (Rochelle’s Salt) is strictly recommended over Fieser workups for complex spiro-systems to ensure quantitative mass recovery.
Pre-Reaction Planning & Safety
Reagent Stoichiometry
While the theoretical stoichiometry is 0.5 molar equivalents of LiAlH₄ (delivering 2 hydrides) per ester, practical applications for hindered substrates require a significant excess.
-
Standard: 1.0 equiv Ester : 2.0 - 3.0 equiv LiAlH₄.
-
Reasoning: Excess reagent drives the equilibrium forward against steric resistance and accounts for adventitious moisture in the larger solvent volumes required for solubility.
Safety Criticals
-
Pyrophoric Hazard: LiAlH₄ reacts violently with water and air.[5] All glassware must be oven-dried (
) and cooled under a stream of Argon/Nitrogen. -
Exotherm Control: The initial hydride transfer is exothermic. Despite the need for heat later, the addition phase must be controlled at
to prevent runaway side reactions (e.g., ring opening of strained spiro-systems).
Detailed Experimental Protocol
Materials
-
Substrate: Spirocyclic Ester (1.0 equiv)
-
Reagent: LiAlH₄ (2.4 M solution in THF or solid grade; 2.5 equiv)
-
Solvent: Anhydrous THF (inhibitor-free preferred)
-
Quench: Rochelle’s Salt (Sodium Potassium Tartrate), EtOAc.[6][7]
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Inert Environment: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Reagent Charge:
-
If using solid LiAlH₄: Weigh out LiAlH₄ (2.5 equiv) rapidly and transfer to the RBF. Add Anhydrous THF to create a grey slurry.
-
If using solution: Syringe transfer the LiAlH₄ solution into the RBF. Cool the system to 0°C using an ice/water bath.
-
Phase 2: Controlled Addition
-
Substrate Preparation: Dissolve the spirocyclic ester in the minimum amount of anhydrous THF required for solvation.
-
Dropwise Addition: Add the ester solution to the LiAlH₄ suspension dropwise via a syringe pump or pressure-equalizing addition funnel over 20–30 minutes.
-
Why? Keeps the local concentration of hydride high relative to the ester, preventing condensation side-reactions, and manages the exotherm.
-
Phase 3: Reaction Propagation
-
Thermal Drive: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT).
-
Reflux (The Spiro Requirement): Heat the reaction to a gentle reflux (
) for 4–12 hours.-
Monitoring: Check TLC or LCMS every 2 hours. Look for the disappearance of the ester spot. If the intermediate aldehyde persists, continue reflux.
-
Phase 4: The "Spiro-Optimized" Quench
Note: Do not use the Fieser workup (Water/NaOH/Water) for valuable spiro-intermediates; the precipitate often traps the product.
-
Cool Down: Cool the reaction mixture back to 0°C .
-
Sacrificial Quench: Dilute with wet diethyl ether or slowly add EtOAc (Ethyl Acetate) to consume excess hydride.
-
Observation: Gas evolution (
) will occur. Stir until bubbling ceases.
-
-
Rochelle’s Salt Hydrolysis: Add a saturated aqueous solution of Rochelle’s Salt (Sodium Potassium Tartrate) approx. 20 mL per gram of LiAlH₄ used.
-
Biphasic Stir: Remove the cooling bath and stir vigorously at RT for 1–3 hours.
-
Endpoint: The grey/cloudy emulsion will separate into two distinct, clear layers (Organic = Clear/Yellow; Aqueous = Clear/Colorless).
-
Phase 5: Isolation
-
Separation: Transfer to a separatory funnel. Collect the organic layer.
-
Extraction: Extract the aqueous layer 3x with EtOAc or DCM (Dichloromethane) to recover any alcohol trapped in the aqueous phase.
-
Drying: Combine organics, dry over
, filter, and concentrate in vacuo.
Visualization: Workflow & Decision Logic
Diagram 1: Optimized Experimental Workflow
This diagram illustrates the critical path for the reduction, highlighting the temperature shifts required for spirocyclic substrates.
Caption: Optimized workflow for hindered spirocyclic ester reduction, emphasizing the thermal drive and chelation workup steps.
Diagram 2: Workup Decision Matrix
Choosing the right workup is as important as the reaction itself. This tree guides the decision based on substrate properties.
Caption: Decision matrix for selecting the appropriate aluminum workup method.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Starting Material Persists | Steric bulk prevents hydride attack at RT. | Increase temperature to reflux; switch solvent to Diglyme (higher BP) if THF fails. |
| Aldehyde Intermediate Visible | First reduction step worked, second is stalled. | Add 1.0 equiv fresh LiAlH₄; ensure anhydrous conditions (water kills hydride). |
| Gel/Emulsion during Workup | Aluminum hydroxides forming polymers.[4] | Add more Rochelle's salt solution; warm the biphasic mixture to 30°C; stir longer (up to 12h). |
| Low Yield (Product in Salts) | Product trapped in aluminum precipitate (Fieser). | Re-suspend salts in THF/MeOH (9:1) and stir, or perform Soxhlet extraction on the salts. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard Text for Hydride Mechanisms).
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the Fieser Workup).
- Vigneron, J. P., et al. (1980). Improved Workup for LiAlH4 Reductions using Rochelle's Salt. Tetrahedron Letters.
-
Chandra, T., & Zebrowski, J. P. (2024).[8] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[8] [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tandfonline.com [tandfonline.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. Magic Formulas [chem.rochester.edu]
Application Note: Strategic Integration of Spiro[2.3]hexan-4-ylmethanol as a Fragment Linker
This guide provides a comprehensive technical workflow for utilizing spiro[2.3]hexan-4-ylmethanol as a rigid,
Executive Summary
The transition from "flat" aromatic spacers to three-dimensional (
Design Rationale: The Spiro Advantage
Escaping Flatland
Traditional linkers (e.g., PEG, alkyl chains, phenyl rings) often suffer from entropic penalties upon binding or poor physicochemical properties (high
Geometric Vector Analysis
Unlike the flexible vectors of an alkyl chain or the planar vectors of a benzene ring (180° or 120°), the spiro[2.3]hexan-4-ylmethanol scaffold provides a defined, non-planar exit vector.
-
Rigidity: The fused cyclopropane-cyclobutane system is conformationally locked, reducing the entropic cost of binding.
-
Vector Angle: The C4-position on the cyclobutane ring, combined with the spiro center, creates an exit vector orthogonal to the plane of the cyclopropane ring, allowing access to novel binding pockets.
Metabolic Stability
The strained rings of spiro[2.3]hexane are surprisingly metabolically robust. The lack of adjacent hydrogen atoms available for easy abstraction (due to geometric constraints and the quaternary spiro center) often renders this scaffold superior to cyclohexane or piperidine analogs.
Physicochemical Profile & Benchmarking
The following table compares spiro[2.3]hexan-4-ylmethanol against standard linker fragments.
Table 1: Comparative Physicochemical Properties
| Property | Spiro[2.3]hexan-4-ylmethanol | Cyclohexylmethanol | Phenylmethanol | Advantage |
| Formula | - | |||
| MW (Da) | 112.17 | 114.19 | 108.14 | Low MW penalty |
| CLogP | ~0.7 | ~1.6 | ~1.1 | Lower Lipophilicity |
| TPSA ( | 20.2 | 20.2 | 20.2 | Identical Polarity |
| Fsp3 | 1.00 | 1.00 | 0.14 | Maximal 3D Character |
| Rigidity | High (Bicyclic constrained) | Low (Chair flip) | High (Planar) | Rigid + 3D |
Experimental Protocols
Protocol A: Scaffold Activation (Alcohol Functionalization)
The primary handle is the hydroxymethyl group. To use this as a linker, the alcohol is typically converted into a reactive electrophile (mesylate/tosylate/halide) or oxidized to an aldehyde/acid for reductive amination or amide coupling.
Method A1: Mesylation (Standard Activation)
-
Reagents: Spiro[2.3]hexan-4-ylmethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve spiro-alcohol in DCM (
) and cool to 0°C under . -
Add TEA followed by dropwise addition of MsCl.
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
QC Check: TLC (stain with
) or LCMS. The mesylate is often unstable on silica; use immediately or filter through a short plug of neutral alumina.
-
-
Application: Direct
displacement by amines, thiols, or phenoxides to attach Fragment A.
Method A2: Jones Oxidation (To Carboxylic Acid) Note: For creating amide linkages.
-
Reagents: Spiro-alcohol, Jones Reagent (
), Acetone. -
Procedure:
-
Dissolve alcohol in acetone at 0°C.
-
Add Jones reagent dropwise until orange color persists.
-
Quench with isopropanol. Extract with EtOAc.
-
-
Result: Spiro[2.3]hexane-4-carboxylic acid. This can be coupled to amines using HATU/DIPEA.
Protocol B: Creating the "Linker" (Bifunctionalization Strategies)
A true linker connects two entities. Since the starting material is a mono-alcohol, a second exit vector must be established.
Strategy B1: The "Terminal Cap" Approach Use the spiro scaffold as a terminal group to link a pharmacophore to a solvent-exposed region.
-
Workflow: Pharmacophore-NH2 + Activated Spiro-Linker
Pharmacophore-NH-CH2-Spiro.
Strategy B2: De Novo Synthesis of Bifunctional Linkers If a linear linker is required (Fragment A - Spiro - Fragment B), it is recommended to start from Spiro[2.3]hexan-1,4-dicarboxylic acid precursors or 4-amino-spiro[2.3]hexan-1-ol derivatives. However, if restricted to the 4-ylmethanol, one can exploit Radical C-H Functionalization (Advanced).
-
Concept: The cyclobutane ring C-H bonds are activated.
-
Reference Protocol: Photoredox catalysis (e.g., decatungstate HAT) can install a functional group (CN, N3) at the tertiary positions, though this is chemically challenging and often yields mixtures.
-
Recommendation: For bifunctional linking, source Methyl 4-(hydroxymethyl)spiro[2.3]hexane-1-carboxylate (available from specialized vendors like SpiroChem or Enamine).
Visualizing the Workflow
The following diagram illustrates the decision matrix for integrating this scaffold into a drug molecule.
Figure 1: Synthetic workflow for activating and coupling the spiro linker.
Case Study: PROTAC Linker Design
Objective: Replace a flexible pentyl chain in a PROTAC (Targeting Protein X) with spiro[2.3]hexan-4-ylmethanol to improve permeability.
-
Hypothesis: The spiro scaffold will rigidify the linker, reducing the entropic penalty of ternary complex formation.
-
Synthesis:
-
Step 1: Convert Spiro[2.3]hexan-4-ylmethanol to the corresponding iodide (I2, PPh3, Imidazole).
-
Step 2: Alkylate the E3 ligase ligand (e.g., Thalidomide analog with phenolic OH) with the spiro-iodide.
-
Step 3: (Crucial) To attach the POI ligand, we utilize a pre-functionalized spiro derivative (e.g., 1-amino-spiro[2.3]hexan-4-ylmethanol) OR perform a C-H insertion on the assembled fragment.
-
Correction: In practice, chemists select the bifunctional analog (e.g., 1-(hydroxymethyl)spiro[2.3]hexane-4-carboxylic acid ) for this specific PROTAC application. The alcohol attaches to Ligand A, and the acid attaches to Ligand B.
-
Troubleshooting & Quality Control
-
NMR Signature:
-
1H NMR: Look for the characteristic high-field multiplets of the cyclopropane ring (0.2 – 0.8 ppm) and the distinct multiplets of the cyclobutane ring (1.8 – 2.5 ppm). The -CH2-O- protons usually appear as a doublet around 3.5-3.7 ppm.
-
13C NMR: The spiro quaternary carbon typically appears around 30-40 ppm.
-
-
Stability: The spiro[2.3]hexane system is stable to standard acidic (TFA removal of Boc) and basic (LiOH hydrolysis) conditions. Avoid harsh Lewis acids which may trigger ring expansion/rearrangement.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Organic Letters. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties." Angewandte Chemie International Edition. Link
-
SpiroChem AG. (2025). "Spirocyclic Linkers and Bioisosteres Application Note." SpiroChem Official Documentation. Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link
-
Barnes-Seeman, D., et al. (2014). "The role of physicochemical properties in fragment-based drug discovery." Journal of Medicinal Chemistry. Link
Sources
Application Note: A Scalable, Two-Step Synthesis of Spiro[2.3]hexan-4-ylmethanol for Drug Discovery and Development
Abstract
This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of spiro[2.3]hexan-4-ylmethanol, a valuable building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, spiro[2.3]hexan-4-one, followed by its reduction to the target alcohol. This guide offers a comprehensive discussion of the synthetic strategy, detailed experimental procedures, and insights into the rationale behind the chosen methodologies, tailored for researchers in academic and industrial settings.
Introduction: The Rising Importance of Spiro[2.3]hexane Scaffolds
In the landscape of modern drug discovery, there is a continuous demand for novel, three-dimensional molecular scaffolds that can confer advantageous physicochemical properties to lead compounds. Spiro[2.3]hexane derivatives have emerged as a promising class of non-classical bioisosteres, offering a rigid and spatially defined framework.[1] Their inherent strain and unique three-dimensional geometry can lead to improved metabolic stability, reduced lipophilicity, and enhanced target engagement. The title compound, spiro[2.3]hexan-4-ylmethanol, serves as a key building block for the introduction of this valuable spirocyclic motif into more complex drug candidates. This application note details a practical and scalable synthesis of this important intermediate.
Synthetic Strategy: A Two-Step Approach to Spiro[2.3]hexan-4-ylmethanol
The overall synthetic strategy involves two key transformations, as illustrated in the workflow diagram below:
Caption: Overall workflow for the synthesis of spiro[2.3]hexan-4-ylmethanol.
The first step focuses on the construction of the spiro[2.3]hexane core to yield spiro[2.3]hexan-4-one. While several methods exist for the synthesis of spiro[2.3]hexanes, for scalability and simplicity, a method involving the reaction of a cyclopropane precursor with cyclobutanone is proposed. A particularly efficient, albeit more advanced, method involves the stereospecific ring expansion of cyclopropanone surrogates with sulfur ylides.[2]
The second step involves the reduction of the ketone functionality. For large-scale synthesis, the Meerwein-Ponndorf-Verley (MPV) reduction is an excellent choice due to its high chemoselectivity, use of inexpensive and environmentally benign reagents, and mild reaction conditions.[1][3][4] This method avoids the use of more hazardous and expensive metal hydrides like lithium aluminum hydride, although those are also effective on a smaller scale.[5][6]
Experimental Protocols
Step 1: Synthesis of Spiro[2.3]hexan-4-one
This protocol is based on the principles of spiroannulation via ring expansion, a powerful method for the construction of spirocyclic systems.
Reaction Scheme:
Caption: General reaction scheme for spiro[2.3]hexan-4-one synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Cyclopropanone ethyl hemiacetal | ≥97% | Commercially Available | A stable surrogate for the highly reactive cyclopropanone. |
| Trimethylsulfoxonium iodide | ≥98% | Commercially Available | Precursor for the sulfur ylide. |
| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | Strong base for ylide generation. Handle with care. | |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Commercially Available | Anhydrous solvent is crucial for the reaction. |
| Diethyl ether, anhydrous | ≥99% | Commercially Available | For work-up and extraction. |
| Saturated aqueous ammonium chloride solution | Prepared in-house | For quenching the reaction. | |
| Anhydrous magnesium sulfate | Commercially Available | For drying the organic phase. |
Protocol:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.0 eq) under a nitrogen atmosphere. Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMSO to the flask. While stirring, add trimethylsulfoxonium iodide (1.05 eq) portion-wise at room temperature. The mixture will warm up and hydrogen gas will evolve. Stir the resulting milky white suspension at room temperature for 1 hour.
-
Reaction: Cool the ylide solution to 10-15 °C in an ice-water bath. Add a solution of cyclopropanone ethyl hemiacetal (1.0 eq) in anhydrous DMSO dropwise over 30 minutes, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water. Extract the aqueous phase with diethyl ether (3 x V, where V is the volume of the aqueous phase).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure spiro[2.3]hexan-4-one.
Expected Yield: 60-70% Purity (by GC): >98%
Step 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Spiro[2.3]hexan-4-one
This protocol utilizes a classic and scalable method for the selective reduction of ketones.
Reaction Scheme:
Caption: Reaction scheme for the MPV reduction of spiro[2.3]hexan-4-one.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Spiro[2.3]hexan-4-one | As prepared in Step 1 | - | |
| Aluminum isopropoxide | ≥98% | Commercially Available | Catalyst for the reduction. |
| Isopropanol, anhydrous | ≥99.5% | Commercially Available | Serves as both solvent and hydride source. |
| Toluene, anhydrous | ≥99.8% | Commercially Available | Co-solvent to aid in acetone removal. |
| 2 M Hydrochloric acid | Prepared in-house | For quenching and work-up. | |
| Diethyl ether | Commercially Available | For extraction. | |
| Anhydrous sodium sulfate | Commercially Available | For drying the organic phase. |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, dissolve spiro[2.3]hexan-4-one (1.0 eq) in a mixture of anhydrous isopropanol (10 vol) and anhydrous toluene (5 vol). Add aluminum isopropoxide (0.3 eq) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux. The acetone formed during the reaction will co-distill with the isopropanol and toluene. Continue the distillation slowly to remove the acetone, which drives the equilibrium towards the product. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully add 2 M hydrochloric acid to the reaction mixture with stirring until the aluminum salts are dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x V). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude spiro[2.3]hexan-4-ylmethanol can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 85-95% Purity (by GC): >99%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity |
| Spiro[2.3]hexan-4-one | C₆H₈O | 96.13 | 60-70% | >98% (GC) |
| Spiro[2.3]hexan-4-ylmethanol | C₇H₁₂O | 112.17 | 85-95% | >99% (GC) |
Conclusion
This application note provides a reliable and scalable two-step synthesis for spiro[2.3]hexan-4-ylmethanol. The described protocols utilize readily available starting materials and reagents, and the chosen methodologies are well-suited for both laboratory-scale and larger-scale production. The Meerwein-Ponndorf-Verley reduction in the second step offers a safe, cost-effective, and environmentally friendly alternative to metal hydride reductions. This synthetic route should prove valuable for researchers and drug development professionals seeking to incorporate the spiro[2.3]hexane motif into their molecular designs.
References
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Boit, T. B., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry. [Link]
-
Dickman, D. A., et al. (1990). REDUCTION OF L-VALINE TO L-VALINOL. Organic Syntheses. [Link]
-
Luisi, R., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Various Authors. (1973). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Organic Syntheses. [Link]
-
Malashchuk, A., et al. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds. European Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. [Link]
-
Chemsrc. (n.d.). Spiro[2.3]hexan-4-one. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Trost, B. M., & Sorum, M. T. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
protecting group strategies for spirocyclic primary alcohols
Application Note: Protecting Group Strategies for Spirocyclic Primary Alcohols
Abstract & Strategic Context
Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.n]alkanes, azaspirocycles) are increasingly dominant in modern drug discovery due to their high fraction of saturated carbon (
While nominally a "primary" alcohol (
This guide details optimized protocols for protecting these sterically encumbered, conformationally rigid alcohols, focusing on silylation and benzylation strategies that ensure scaffold integrity.
Strategic Analysis: The Decision Matrix
Before selecting a reagent, the stability of the spiro-core must be mapped against downstream conditions.
Key Considerations:
-
Steric Trajectory: The incoming electrophile (PG-X) must approach a neopentyl-like center. Bulky reagents (Trityl, TIPS) may fail to install quantitatively.
-
Ring Strain: Strained rings (e.g., spiro[2.3]hexane) are susceptible to acid-catalyzed ring-opening or rearrangement.
-
Orthogonality: Will the deprotection condition (e.g., Fluoride, Hydrogenation, Oxidation) cleave the spiro-ring?
Visual Guide: Protecting Group Selection Logic
Figure 1: Decision matrix for selecting protecting groups based on spiro-scaffold stability and downstream reaction conditions.
Comparative Data: Protecting Group Performance
The following table summarizes the performance of common protecting groups specifically applied to neopentyl-like spiro-alcohols .
| Protecting Group | Installation Difficulty (Sterics) | Stability (Acid/Base) | Deprotection Risk (Spiro-Core) | Recommended Reagent System |
| TMS | Easy | Very Low / Low | High (Falls off prematurely) | TMSCl / Imidazole |
| TBDMS (TBS) | Moderate | Low / High | Low (Fluoride is safe) | TBDMSOTf / 2,6-Lutidine |
| TBDPS | Difficult | Moderate / High | Low (Fluoride is safe) | TBDPSCl / DMAP (High Temp) |
| PMB | Moderate | Moderate / High | Low (Oxidative removal) | PMB-Imidate / CSA (cat) |
| Benzyl (Bn) | Moderate | High / High | Medium (Hydrogenation issues) | NaH / BnBr |
Detailed Protocols
Protocol A: The "Forcing" Silylation (TBDMS)
Best for: Standard protection of hindered spiro-alcohols where TBDMSCl fails.
Rationale: The chloride reagent (TBDMSCl) is often insufficiently electrophilic for neopentyl-like spiro alcohols. Using the Triflate (TBDMSOTf) increases reactivity by orders of magnitude. 2,6-Lutidine is used as a non-nucleophilic base to prevent acyl transfer side reactions and buffer the strong acid (TfOH) generated.
Materials:
-
Substrate: Spiro-alcohol (1.0 equiv)
-
Reagent: TBDMSOTf (1.2 – 1.5 equiv) [CAS: 69739-34-0]
-
Base: 2,6-Lutidine (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the spiro-alcohol in anhydrous DCM. Add 2,6-Lutidine via syringe.
-
Addition: Add TBDMSOTf dropwise over 5 minutes. Note: Fuming may occur; ensure good venting.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Cool to 0°C. Quench with saturated aq. NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (rapidly, to remove lutidine), then Brine. Dry over Na2SO4.[1][2]
Protocol B: The "Acid-Free" PMB Protection
Best for: Acid-sensitive spiroketals where silyl groups are too labile.
Rationale: Standard Williamson ether synthesis (NaH/PMBCl) generates
Materials:
-
Substrate: Spiro-alcohol (1.0 equiv)
-
Reagent: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (1.5 equiv)
-
Catalyst: CSA (Camphorsulfonic acid) or PPTS (0.05 - 0.1 equiv)
-
Solvent: DCM or Toluene
Step-by-Step:
-
Mixing: Dissolve alcohol and PMB-acetimidate in DCM at RT under inert atmosphere.
-
Catalysis: Add catalytic CSA.
-
Precipitation: The reaction will precipitate trichloroacetamide as a white solid byproduct.
-
Duration: Stir for 12–24 hours.
-
Workup: Filter off the solid byproduct. Wash the filtrate with sat.[2] NaHCO3 to neutralize the catalyst. Concentrate and purify.
Workflow Visualization
The following diagram illustrates the critical path for Protocol A (Silylation), highlighting the specific quench steps required to remove the amine base without stripping the protecting group.
Figure 2: Experimental workflow for TBDMS protection of hindered spiro-alcohols using the Triflate method.
Troubleshooting & Causality
Issue: Silyl group falls off during silica chromatography.
-
Cause: The neopentyl-oxygen bond is sterically crowded, lengthening the Si-O bond and making it susceptible to acid hydrolysis from active silica sites.
-
Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading the sample. Alternatively, switch to TBDPS , which is approx. 100x more stable to acid than TBDMS due to the electronic stabilization of the phenyl rings.
Issue: Reaction stalls at 50% conversion.
-
Cause: "Spiro-shielding." The conformation of the spiro-rings may lock the hydroxymethyl group in a specific trajectory that blocks the approach of the bulky silyl reagent.
-
Solution: Switch solvent from DCM to DMF (increases nucleophilicity of the alcohol) and increase temperature to 60°C. Caution: Ensure the spiro-ring is thermally stable.
References
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94, 6190–6191. Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition; John Wiley & Sons: Hoboken, NJ, 2014 . Link
- Blizzard, T. A. et al. "Efficient silylation of hindered alcohols with silyl triflates.
-
Horita, K. et al. "On the stability of PMB protecting groups in spirocyclic systems." Tetrahedron, 1986 , 42, 3021. Link
Sources
Application Note: Cyclopropanation Protocols for Spiro[2.3]hexane Synthesis
Executive Summary
The spiro[2.3]hexane scaffold is an increasingly vital structural motif in medicinal chemistry, serving as a rigid, metabolic stable bioisostere for gem-dimethyl groups and carbonyl functionalities. Its high ring strain (~25 kcal/mol) and specific vector orientation offer unique conformational restriction, yet these same properties present significant synthetic challenges.
This guide details three validated protocols for constructing the spiro[2.3]hexane system. Unlike general cyclopropanation guides, this document focuses specifically on the exocyclic alkene of cyclobutane and cyclobutanone derivatives , addressing the unique reactivity and stability profiles of the 4-membered ring.
Strategic Method Selection
Selecting the correct cyclopropanation method depends heavily on the functional groups present on the cyclobutane precursor and the desired substitution pattern on the final cyclopropane ring.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and target functionality.
Method A: The Furukawa-Modified Simmons-Smith Reaction
Best For: Unfunctionalized alkenes, allylic alcohols, and electron-rich substrates.
Mechanism: Concerted addition of an electrophilic zinc carbenoid (
The classic Zn-Cu couple method is often irreproducible due to surface activation variability. We utilize the Furukawa modification (
Protocol 1: Synthesis of Spiro[2.3]hexane from Methylenecyclobutane[1][2]
Reagents:
-
Methylenecyclobutane (1.0 equiv)
-
Diethylzinc (
, 1.0 M in hexanes) (2.0 equiv) -
Diiodomethane (
) (4.0 equiv) -
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Safety Critical:
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to 0°C under
flow. -
Solvent & Substrate: Add anhydrous DCE (0.2 M concentration relative to substrate) and methylenecyclobutane (1.0 equiv).
-
Carbenoid Generation (In-situ):
-
Add
(2.0 equiv) dropwise via syringe over 10 minutes. Note: Solution may fume slightly. -
Add
(4.0 equiv) dropwise over 20 minutes. The solution will typically turn milky or light pink. -
Expert Insight: The 1:2 stoichiometry of Zn:I is critical to form the active bis(iodomethyl)zinc species.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour, then heat to 50°C for 2–4 hours. Monitor by GC-MS (TLC is often ineffective for non-polar hydrocarbons).
-
Quench (Exothermic): Cool to 0°C. Slowly add saturated aqueous
. Vigorous gas evolution (ethane) and precipitation of zinc salts will occur. -
Workup:
-
Separate layers. Extract aqueous layer 3x with DCM.
-
Wash combined organics with 1M HCl (to remove Zn salts), then sat.
, then brine. -
Dry over
, filter, and concentrate. -
Caution: Spiro[2.3]hexane is volatile (bp ~70°C). Do not use high vacuum; use a rotary evaporator with a chilled bath (>100 mbar).
-
Method B: Rhodium-Catalyzed Carbene Transfer
Best For: Electron-deficient alkenes or when introducing ester/ketone functionality directly onto the spiro ring. Mechanism: Decomposition of a diazo compound by a transition metal to form a metal-carbene, which undergoes [2+1] cycloaddition.
Protocol 2: Synthesis of Ethyl Spiro[2.3]hexane-1-carboxylate
Reagents:
-
Methylenecyclobutane (5.0 equiv - used in excess to minimize dimerization)
-
Ethyl Diazoacetate (EDA) (1.0 equiv)
-
Catalyst:
(0.5 - 1.0 mol%) -
Solvent: Anhydrous DCM
Safety Critical: Diazo compounds are explosive and toxic. EDA should be handled in a fume hood behind a blast shield. Never distill neat EDA.
Step-by-Step Workflow:
-
Catalyst Loading: In a dry RBF under
, dissolve and methylenecyclobutane in anhydrous DCM. -
Slow Addition (The "Syringe Pump" Rule):
-
Dissolve EDA in DCM (approx. 1 M).
-
Load into a syringe pump.
-
Add the EDA solution to the stirring catalyst/alkene mixture over 4–6 hours at RT.
-
Causality: Slow addition keeps the concentration of free carbene low, favoring reaction with the alkene over dimerization (formation of diethyl fumarate/maleate).
-
-
Completion: Stir for an additional 2 hours. The green Rh catalyst solution typically turns brownish upon completion.
-
Purification:
-
Concentrate directly (careful of volatility).
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Method C: Kulinkovich-de Meijere Reaction
Best For: Synthesizing aminospiro[2.3]hexanes . This is a powerful method to convert amides directly into aminocyclopropanes. Mechanism: Titanium-mediated reductive alkylation using Grignard reagents.
Protocol 3: Synthesis of N,N-Dialkyl-1-aminospiro[2.3]hexane
Reagents:
-
N,N-Dialkylformamide or cyclic amide (Lactam) (1.0 equiv)
-
Cyclobutylmagnesium bromide (2.5 equiv) - Acts as both reagent and precursor
-
(1.0 equiv) or
(1.1 equiv) -
Solvent: THF/Et2O
Step-by-Step Workflow:
-
Titanium Complex: Dissolve the amide and
in THF at RT under Argon. -
Grignard Addition:
-
Reaction: Stir at RT for 12 hours.
-
Quench: Carefully add water (exothermic). A thick titanium dioxide precipitate will form.
-
Workup: Filter through a Celite pad to remove Titanium salts. Extract filtrate with
. -
Purification: Acid-base extraction is highly effective here due to the basic amine product.
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Simmons-Smith (Method A) | Rh-Catalyzed (Method B) | Kulinkovich (Method C) |
| Primary Scope | Unfunctionalized / Electron-rich | Electron-deficient / Esters | Amides |
| Stereospecificity | Excellent (Syn-addition) | Variable (Catalyst dependent) | Good (Diastereoselective) |
| Key Risk | Pyrophoric Zinc reagents | Explosive Diazo reagents | Moisture sensitivity |
| Yield (Typical) | 70–90% | 50–75% | 40–65% |
| Atom Economy | Poor (Stoichiometric Zn/I) | High (Catalytic Metal) | Low (Stoichiometric Ti/Mg) |
Troubleshooting Guide
-
Low Conversion (Method A): Ensure
is not degraded (should be clear/pink, not dark red). Copper polish (activated Cu) can be added to stabilize the carbenoid. -
Dimerization (Method B): Increase the equivalents of the alkene (up to 10x) or slow down the EDA addition rate further.
-
Ring Opening: Spiro[2.3]hexanes are acid-sensitive. Avoid strong mineral acids during workup; use buffered solutions (phosphate buffer pH 7) if the product is unstable.
Validated Mechanism Pathway (Simmons-Smith)
Figure 2: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction, highlighting the active zinc carbenoid species.
References
-
Simmons-Smith Reaction & Furukawa Modification
- Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958, 80, 5323.
-
Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24, 53.
-
Rhodium-Catalyzed Cyclopropanation
-
Doyle, M. P.; Protopopova, M. N. Tetrahedron1998 , 54, 7919.
-
Luo, S.-Q.; et al. ACS Catal.2021 , 11, 10493 (Specific to Azaspiro[n.2]alkanes).
-
-
Kulinkovich-de Meijere Reaction
-
Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000 , 100, 2789.
-
-
Spiro[2.
-
Burkhard, J. A.; et al. Angew. Chem. Int. Ed.2010 , 49, 9052.
-
-
Green/Photochemical Approaches
Sources
- 1. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro[2.3]hexan-4-ylmethanol Synthesis
Executive Summary: The "Chelation-Control" Strategy
The synthesis of spiro[2.3]hexan-4-ylmethanol presents a unique regiochemical and steric challenge compared to its more common isomer, the 5-yl derivative. The 4-position is adjacent to the spiro-fusion, creating significant steric strain during ring closure.
The Core Problem: Standard protocols often attempt cyclopropanation on an ester or nitrile precursor (e.g., ethyl 2-methylenecyclobutanecarboxylate). This fails for two reasons:
-
Electronic Deactivation: The electron-withdrawing group (EWG) deactivates the alkene toward the electrophilic zinc carbenoid.
-
Steric Blocking: The adjacent spiro-center and the EWG create a crowded transition state, leading to low conversion or ring-opening side reactions.
The Solution: You must invert the sequence. Reduce the carbonyl functionality to the alcohol before cyclopropanation. This unlocks the Hydroxyl-Directed Simmons-Smith Reaction , where the zinc reagent coordinates with the oxygen, accelerating the reaction rate by orders of magnitude and directing the methylene insertion to the syn face, overcoming steric repulsion.
Strategic Pathway Visualization
The following diagram illustrates the divergent pathways. Route B is the recommended high-yield protocol.
Figure 1: Comparison of synthetic routes. Route B utilizes the hydroxyl group to anchor the zinc reagent, facilitating methylene transfer to the hindered alkene.
Optimized Experimental Protocol
Phase 1: Preparation of the Allylic Alcohol
Note: If you are starting from the ester/acid, this reduction is critical.
Reagents: LiAlH₄ (1.2 equiv), THF (anhydrous). Key Insight: Ensure complete removal of aluminum salts during workup (Fieser workup or Rochelle's salt). Residual aluminum salts can interfere with the subsequent organozinc formation.
Phase 2: Hydroxyl-Directed Cyclopropanation (Furukawa Modification)
This protocol uses diethylzinc (Et₂Zn) instead of the traditional Zn/Cu couple for better reproducibility and homogeneity.
Reagents:
-
Substrate: 2-methylenecyclobutan-1-ol (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv)
-
Methylene Source: Diiodomethane (CH₂I₂, 2.5 equiv)
-
Solvent: Dichloromethane (DCM) – Critical for solubility and rate.
Step-by-Step Guide:
-
Inert Atmosphere: Flame-dry a round-bottom flask and cool under Argon. Charge with DCM (0.2 M concentration relative to substrate).
-
Reagent Formation (The "Pre-Complexation"):
-
Cool solvent to -10°C.
-
Add Et₂Zn solution dropwise.
-
Add CH₂I₂ dropwise. Caution: Exothermic.
-
Stir for 15 minutes at 0°C to form the active EtZnCH₂I species.
-
-
Substrate Addition:
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/GC. Reaction is usually complete within 2–4 hours.
-
Quenching (Critical for Yield):
-
Cool to 0°C.[6]
-
Quench with saturated aqueous NH₄Cl.
-
Troubleshooting: If a stubborn emulsion forms, use 10% aqueous tartaric acid or Rochelle's salt solution and stir vigorously for 1 hour until two clear layers separate.
-
-
Isolation: Extract with DCM. The product is a low molecular weight alcohol—do not use high vacuum for extended periods or you will lose product. Distill or column chromatograph carefully.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Old/Wet Reagents | Check Et₂Zn: It must be clear, not cloudy. Check CH₂I₂: If it is red/brown, it has liberated iodine. Wash CH₂I₂ with Na₂S₂O₃, dry, and distill over Cu turnings before use. |
| No Reaction | Lack of "Initiation" | If using Zn/Cu couple (Simmons-Smith classic), add a crystal of I₂ or few drops of TMSCl to activate the surface. Switch to Furukawa conditions (Et₂Zn) for reliability. |
| Product Loss during Workup | Volatility / Water Solubility | The product (C₇H₁₂O) is somewhat water-soluble and volatile. 1. Saturate the aqueous layer with NaCl (salting out) before extraction. 2. Use Diethyl Ether for extraction (better partition coefficient). 3. Do not rotary evaporate to dryness; leave a small solvent heel. |
| Side Products (Olefins) | Elimination | Acidic quench was too harsh or prolonged. Use a buffered quench (pH ~7) or Rochelle's salt. Avoid strong mineral acids. |
| Incomplete Stereocontrol | Lack of Coordination | Ensure you are using a non-coordinating solvent like DCM or DCE. Avoid THF or Ether in the cyclopropanation step, as the solvent oxygen competes with the substrate alcohol for zinc coordination. |
Frequently Asked Questions (FAQs)
Q1: Can I use the ester precursor directly to save a step? A: Technically yes, but yields will drop significantly (often <30%). The ester group withdraws electron density from the alkene, making it a poor nucleophile for the electrophilic carbene. Furthermore, the ester cannot coordinate the zinc reagent effectively to overcome the steric hindrance of the adjacent spiro-ring. The reduction-first strategy is robust.
Q2: Why is my reaction stalling at 80% conversion? A: Zinc carbenoids can degrade over time. If the reaction stalls, do not just wait. Cool the mixture to -10°C and add a fresh "booster" charge of Et₂Zn (0.5 equiv) and CH₂I₂ (0.5 equiv).
Q3: Is the 4-yl isomer stable? A: Yes, but spiro[2.3]hexanes possess significant ring strain (~25 kcal/mol more than cyclohexane). Avoid temperatures >100°C and strong Lewis acids, which can trigger ring-opening rearrangements to bicyclo[2.1.1]hexanes or methylenecyclopentanes.
Q4: How do I remove the residual iodine color from the product? A: Wash the organic phase with 10% sodium thiosulfate (Na₂S₂O₃) solution until the purple/brown color disappears.
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Furukawa Modification (Et2Zn)
-
Hydroxyl-Directed Cyclopropanation
-
Spiro[2.
- Design of Spiro[2.3]hex-1-ene...
-
Product Data
- Spiro[2.3]hexan-4-ylmethanol (CAS 1003863-40-6). PubChem.
Disclaimer: This guide is for research purposes only. Organozinc reagents are pyrophoric. All procedures must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 2. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Purification & Detection of Non-UV Active Spiro Alcohols
Welcome to the Technical Support Center for advanced chromatographic purification. Spiro alcohols—molecules featuring a spirocyclic core and a hydroxyl functional group—are highly valued in modern drug discovery due to their complex, three-dimensional architectures. However, because they lack extended conjugated
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully track and purify these challenging compounds.
Workflow Overview
Workflow for the purification and validation of non-UV active spiro alcohols.
Section 1: TLC Troubleshooting & Visualization
Q: Why do my spiro alcohols fail to show up under a 254 nm UV lamp? A: UV detection requires a chromophore (e.g., aromatic rings, conjugated double bonds) to absorb light and quench the fluorescence of the TLC plate's background indicator. Fully saturated spirocyclic cores lack these electronic transitions. To visualize them, you must use destructive chemical stains that react directly with the hydroxyl group or the hydrocarbon skeleton 1.
Q: Which TLC stains are most reliable for spiro alcohols, and how do they work mechanistically? A: Oxidative stains are the gold standard for non-UV active alcohols:
-
Ceric Ammonium Molybdate (CAM / Hanessian's Stain): Highly sensitive for hydroxyl groups. Mechanistically, the spiro alcohol reduces Mo(VI) to Mo(V) upon heating, forming "molybdenum blue" while the alcohol is oxidized. This produces a dark blue spot on a light blue/green background [[2]]().
-
Phosphomolybdic Acid (PMA): Operates via a similar redox mechanism to CAM, yielding dark green/blue spots 3.
-
Potassium Permanganate (KMnO4): Oxidizes the alcohol, reducing Mn(VII) (purple) to MnO2 (brown/yellow). It is highly reactive but can produce false positives if the mobile phase contains oxidizable impurities 3.
Q: My CAM-stained plates turn completely dark when heated. What went wrong? A: This is a classic false-positive background caused by residual solvent or excessive heating. If your mobile phase contains nucleophilic or oxidizable solvents (e.g., triethylamine, methanol), you must thoroughly evaporate the plate with a heat gun before dipping it into the stain. Furthermore, heat the plate gently; harsh overheating degrades the stain globally, masking your analyte.
Section 2: Flash Chromatography & HPLC Detection
Q: I am scaling up to preparative flash chromatography. Should I use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)? A: Both are near-universal aerosol detectors that nebulize the eluent and evaporate the solvent to detect non-volatile analytes. However, they operate via fundamentally different mechanisms:
-
ELSD: Measures light scattered by the dried analyte particles. It is robust and cost-effective for routine bulk purifications. However, its response is non-linear (sigmoidal) because light scattering depends exponentially on particle volume and cross-section [[4]]().
-
CAD: Transfers a positive charge to the dried particles via ionized nitrogen gas, then measures the charge with a highly sensitive electrometer. CAD provides a signal directly proportional to analyte mass, offering up to 10-fold better limits of detection (LOD) and a wider dynamic range 5.
For trace impurity profiling, CAD is superior; for standard preparative flash purification where sample concentration is high, ELSD is usually sufficient and less prone to flooding 6, 7.
Mechanistic divergence between ELSD and CAD detection post-evaporation.
Q: My ELSD baseline is drifting severely during a gradient elution. How do I stabilize it? A: Baseline drift in aerosol detectors during gradients usually stems from non-volatile impurities in the mobile phase or changing solvent volatility.
-
Solvent Quality: Ensure you are using HPLC-grade solvents. Avoid non-volatile salts (e.g., sodium phosphate); use volatile additives like formic acid or trifluoroacetic acid (TFA) if pH control is needed 8.
-
Drift Tube Temperature: If the temperature is too low, the aqueous portion of the gradient won't fully evaporate, causing noise. If too high, semi-volatile spiro alcohols may evaporate, reducing your signal. Optimize the temperature (typically 40–60 °C) and nitrogen gas flow rate 8.
Section 3: Experimental Methodologies
Protocol 1: Self-Validating TLC Visualization (CAM Stain)
This protocol includes built-in controls to prevent false positives from solvent contamination.
-
Spotting: On a silica gel TLC plate, spot three lanes: (1) Pure elution solvent (Negative Control), (2) A known non-UV active alcohol like cyclohexanol (Positive Control), and (3) Your crude spiro alcohol mixture.
-
Elution: Develop the plate in the predetermined solvent system (e.g., Hexanes/Ethyl Acetate).
-
Solvent Evaporation (Critical): Remove the plate and dry it completely using a heat gun on a low setting for 30 seconds. Failure to remove all solvent will cause the entire plate to stain dark.
-
Staining: Using tweezers, rapidly dip the plate into the CAM solution (see Table 2) for 1 second. Immediately wipe the back and bottom edge with a paper towel to remove excess stain.
-
Development: Gently heat the plate with a heat gun (keep it moving to avoid burning) until the positive control appears as a dark blue spot. Mark the spiro alcohol spots immediately, as contrast may fade over time.
Protocol 2: Flash Chromatography Setup with ELSD
-
Mobile Phase Preparation: Prepare gradient solvents using strictly volatile components (e.g., Water/Acetonitrile or Hexanes/Ethyl Acetate). Filter through a 0.2 µm membrane to remove particulates that cause ELSD noise.
-
Detector Calibration (Self-Validation): Before loading the crude mixture, perform a blank gradient run to establish a baseline. Next, inject a 1 mg/mL standard of a known alcohol to verify the ELSD response. Adjust the drift tube temperature (start at 40 °C) and nebulizer gas flow (e.g., 1.5 L/min) to maximize the signal-to-noise ratio.
-
Split Ratio Setup: Because ELSD is a destructive technique, ensure the flow splitter routes only a small fraction (e.g., 1-5%) of the eluent to the detector, sending the bulk to the fraction collector.
-
Elution & Collection: Run the gradient. Set the fraction collector to trigger based on the ELSD threshold. Note that ELSD signals have a slight delay compared to UV due to the transit time through the drift tube; ensure your fraction collector delay volume is calibrated.
Section 4: Data Presentation
Table 1: Comparison of Universal Detectors for Non-UV Active Compounds
| Detector Type | Detection Mechanism | Response Linearity | Sensitivity (LOD) | Best Use Case for Spiro Alcohols |
| ELSD | Light scattering of dried particles | Non-linear (Sigmoidal) | Moderate (~10-50 ng) | Routine preparative flash chromatography; cost-effective bulk purification. |
| CAD | Charge transfer to dried particles | Highly Linear | High (~1-5 ng) | Analytical HPLC; trace impurity profiling; quantitative standard-free analysis. |
| RI | Refractive Index differential | Linear | Low (µg range) | Isocratic runs only; poor choice for gradients. |
Table 2: Common TLC Stain Recipes for Spiro Alcohols
| Stain Name | Target Functional Group | Color Result | Preparation Recipe |
| CAM (Hanessian's) | Hydroxyls, general oxidizable | Dark blue on light blue | 0.5 g Ce(NH4)2(NO3)6 + 24.0 g (NH4)6Mo7O24·4H2O in 235 mL H2O + 15 mL conc. H2SO4. |
| PMA | General oxidizable | Blue/Green on yellow | 12 g Phosphomolybdic acid dissolved in 250 mL ethanol. |
| KMnO4 | Alcohols, Olefins | Yellow/Brown on purple | 1.5 g KMnO4 + 10 g K2CO3 + 1.25 mL 10% NaOH in 200 mL H2O. |
References
1.5 - Thermo Fisher Scientific 2.6 - Reach Separations 3.7 - Chromatography Forum 4.4 - Thermo Fisher Scientific 5. 3 - Washington.edu 6. 1 - Chemistry LibreTexts 7. 2 - University of Rochester 8.8 - PMC
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Magic Formulas [chem.rochester.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. reachseparations.com [reachseparations.com]
- 7. ELSD vs CAD - Chromatography Forum [chromforum.org]
- 8. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Stability of Spirohexane Scaffolds Under Acidic Conditions
Technical Support Center: Troubleshooting the Stability of Spiro[1]hexane Scaffolds Under Acidic Conditions
Welcome to the Technical Support Center for spirocyclic scaffold synthesis and handling. As drug discovery increasingly moves out of "molecular flatland" to explore three-dimensional,
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you successfully synthesize, purify, and deprotect spiro[1]hexane derivatives without compromising structural integrity.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why do my spiro[1]hexane derivatives degrade or rearrange during standard silica gel chromatography?
The Causality: The degradation is driven by the massive thermodynamic relief of ring strain. A standard spiro[1]hexane combines the strain of a cyclobutane (~26 kcal/mol) and a cyclopropane (~27 kcal/mol). When heteroatoms are introduced, such as in 1,5-dioxaspiro[1]hexane, the slightly acidic nature of standard silica gel (pH ~4.5–5.5) is sufficient to protonate the oxetane or epoxide oxygen. This protonation weakens the C–O bond, triggering a cascade rearrangement to form more stable, less strained systems like dihydrofuran-3(2H)-ones [2].
The Solution: Always use triethylamine-deactivated silica gel (buffered to pH 7.5+) or switch to basic alumina for purification.
Q2: I am attempting a Boc-deprotection on a 5-azaspiro[1]hexane using standard TFA/DCM. Why am I observing complete decomposition?
The Causality: While the 5-azaspiro[1]hexane nitrogen can act as a basic sink (forming an ammonium salt that electrostatically destabilizes adjacent carbocation formation), the extreme acidity of neat Trifluoroacetic Acid (TFA) forces the protonation of the highly strained cyclobutane/cyclopropane C–C bonds. This results in non-selective electrophilic ring-opening. Furthermore, in 4-azaspiro[1]hexanes, the proximity of the nitrogen to the spirocenter can facilitate retro-aldol-type ring-opening mechanisms if an adjacent enolizable proton is present [3].
The Solution: Abandon neat TFA. Utilize mild, non-protic Lewis acid-mediated deprotection strategies (e.g., TMSOTf/2,6-lutidine) or switch to protecting groups orthogonal to acid (e.g., Cbz, removed via hydrogenolysis).
Q3: How does the specific placement of heteroatoms alter the acid-catalyzed degradation pathway?
The Causality: The degradation pathway is entirely dependent on which bond breaks first to form the most stable carbocation:
-
1-Oxaspiro[1]hexanes: Protonation of the epoxide oxygen leads to selective C–O cleavage. The resulting carbocation at the spirocenter drives an alkyl migration from the adjacent cyclobutane ring, resulting in a ring expansion that yields a cyclopentanone derivative [4].
-
1,5-Dioxaspiro[1]hexanes: Protonation leads to a complex cascade where both the oxetane and epoxide rings open, typically yielding dihydrofuranones [2].
Mechanistic Visualizations
The following diagrams map the exact degradation pathways of oxa-substituted spiro[1]hexanes under acidic conditions. Understanding these pathways is critical for predicting byproducts in your LC-MS traces.
Caption: Mechanism of acid-catalyzed ring expansion of 1-oxaspiro[1]hexane to cyclopentanone.
Caption: Acid-mediated cascade rearrangement of 1,5-dioxaspiro[1]hexane to dihydrofuran-3(2H)-one.
Quantitative Data: Scaffold Comparison
To rationally design your synthetic routes, you must account for the thermodynamic instability of these scaffolds. Table 1 summarizes the physicochemical parameters and empirical acid stability of common spiro[1]hexane motifs compared to their flatland counterpart, cyclopentane [1].
Table 1: Physicochemical and Stability Profiling of Spirocyclic Scaffolds
| Scaffold Type | Est. Ring Strain Energy | clogP (Lipophilicity) | Stability on Standard Silica | Stability in 20% TFA/DCM | Primary Degradation Pathway |
| Cyclopentane | ~6 kcal/mol | 2.80 | Excellent | Excellent | N/A (Stable) |
| Spiro[1]hexane | ~53 kcal/mol | 2.60 | Good | Moderate | Cyclopropane ring-opening |
| 5-Azaspiro[1]hexane | ~54 kcal/mol | < 1.00 | Good | Poor | Retro-aldol / C-C cleavage |
| 1-Oxaspiro[1]hexane | > 55 kcal/mol | ~0.80 | Poor | Very Poor | Ring expansion to cyclopentanone |
| 1,5-Dioxaspiro[1]hexane | > 55 kcal/mol | < 0.50 | Very Poor | Very Poor | Rearrangement to dihydrofuranone |
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent catastrophic loss of advanced intermediates, implement the following self-validating protocols when handling acid-sensitive spiro[1]hexanes.
Protocol 1: Mild Boc-Deprotection of 5-Azaspiro[1]hexanes (TFA-Free)
This protocol utilizes a Lewis acid approach to cleave the Boc group without providing the Brønsted protons that trigger cyclopropane/cyclobutane ring opening.
-
Preparation: Dissolve the N-Boc-5-azaspiro[1]hexane intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.
-
Base Addition: Add 2,6-lutidine (3.0 equiv). Causality: 2,6-lutidine acts as a non-nucleophilic proton scavenger to instantly neutralize any trace triflic acid formed during the reaction, protecting the spirocycle.
-
Lewis Acid Addition: Cool the mixture to 0 °C. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv).
-
Reaction Monitoring (Validation Step): Stir at 0 °C for 1 hour. Quench a 10 µL aliquot in saturated aqueous
, extract with EtOAc, and analyze via LC-MS (using a basic mobile phase, e.g., 0.1% in MeCN). You should observe the exact mass of the free amine without the Da (water addition/ring opening) or Da (isobutylene trapping) degradation peaks. -
Quench & Workup: Once complete, quench the bulk reaction strictly with saturated aqueous
at 0 °C. Extract with DCM, dry over anhydrous , and concentrate under reduced pressure at ambient temperature (do not exceed 30 °C).
Protocol 2: Chromatographic Purification of Oxaspiro[1]hexanes
Standard silica gel contains acidic silanol groups that will destroy 1-oxa and 1,5-dioxaspiro[1]hexanes [2].
-
Stationary Phase Selection: Do not use standard silica. Pack the column using Brockmann Grade I Basic Alumina.
-
Alternative (Buffered Silica): If basic alumina is unavailable, slurry standard silica gel in your starting eluent containing 2% (v/v) Triethylamine (TEA). Flush the packed column with 3 column volumes of the 2% TEA eluent to fully neutralize all acidic silanol sites.
-
Loading: Dissolve the crude spirocycle in a minimum amount of eluent (containing 1% TEA).
-
Elution & Validation: Elute rapidly. Validation Step: Spot the collected fractions on a TEA-treated TLC plate. Stain using basic
(spiro[1]hexanes often resist UV detection but oxidize readily under basic permanganate due to ring strain). -
Concentration: Evaporate fractions in a water bath set strictly below 25 °C to prevent thermal-induced strain release.
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link]
-
Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3‐Iodooxetane for the Synthesis of 1,5‐Dioxaspiro[1]hexanes. Angewandte Chemie. Available at:[Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. ChemRxiv. Available at:[Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - National Institutes of Health. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Incomplete Reduction of Spiro Esters
Current Status: Online Agent: Senior Application Scientist Ticket ID: SPIRO-RED-001
Executive Summary
Incomplete reduction of spiro esters—specifically the failure to fully convert the ester to the primary alcohol—is a classic problem driven by steric shielding and conformational rigidity . Spirocyclic systems often place the ester carbonyl in a "neopentyl-like" position adjacent to a quaternary center. This blocks the Bürgi-Dunitz trajectory required for hydride attack. Furthermore, the tetrahedral aluminate intermediate may become kinetically trapped, preventing the second hydride delivery required to reach the alcohol.
This guide moves beyond standard protocols to address the specific kinetic and thermodynamic barriers inherent to spiro architectures.
Module 1: Diagnostic Logic (Interactive Flowchart)
Before altering your conditions, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing reduction failures based on reaction mixture analysis.
Module 2: Critical Failure Analysis (The "Why")
The "Neopentyl" Wall (Steric Hindrance)
In spiro esters, the
-
Impact: Large reducing agents like DIBAL-H or complexed LAH aggregates cannot physically access the electrophile.
-
Correction: You need a smaller nucleophile or a mechanism that pulls the carbonyl oxygen away. Lithium Borohydride (LiBH
) is superior here because the Lithium cation ( ) acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, while the borohydride anion is smaller than the aluminohydride cluster [1].[1]
The Stable Tetrahedral Intermediate
Reduction of an ester to an alcohol requires the expulsion of the alkoxide to form an aldehyde, which is then rapidly reduced.
-
The Trap: In spiro systems, the tetrahedral intermediate (hemiacetal salt) is often stabilized by the rigidity of the ring system or chelation. The reaction "sleeps" at this stage. Upon aqueous workup, it hydrolyzes to the aldehyde (or hemiacetal) rather than the alcohol.
-
Correction: This requires "forcing" the collapse or using a two-step reduction (reduce
isolate aldehyde reduce again).
Module 3: Protocol Optimization (The "How")
Protocol A: The "Spiro-Cracker" (LiBH in THF)
Use this when LAH fails to consume starting material.
Rationale: LiBH
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Solvent: Dissolve spiro ester (1.0 equiv) in anhydrous THF (0.1 M). Do not use ether; THF promotes the active monomeric species.
-
Reagent: Add LiBH
(4.0 equiv) as a 2.0 M solution in THF.-
Note: If reaction is sluggish, add 10 mol% methanol carefully. This generates Li(OMe)BH
in situ, which is a more powerful hydride donor [2].
-
-
Conditions: Reflux (66°C) for 12–24 hours.
-
Monitoring: Quench a distinct aliquot with dilute HCl (to hydrolyze any imines/boron complexes) before TLC/LCMS.
Protocol B: The "Scorched Earth" (LAH with Lewis Acid Activation)
Use this when you see starting material and LiBH
Rationale: Adding a Lewis acid destabilizes the carbonyl, making it hyper-reactive to LAH.
-
Pre-mix: In the reaction flask, mix LAH (4.0 equiv) in dry Et
O. -
Activation: Add AlCl
(1.0 equiv) at 0°C. This generates "Mixed Hydride" (AlH Cl), which is less basic but more electrophilic. -
Addition: Cannulate the spiro ester solution slowly into the hydride slurry.
-
Temperature: Warm to Room Temp (RT). If no reaction after 2h, Reflux.
Module 4: Workup & Isolation (The "Recovery")
Spiro-alcohols are often trapped in aluminum emulsions (the "gray sludge"). You must use a chemical breakdown method, not just extraction.
Comparative Workup Table
| Method | Reagents | Best For... | Protocol Key |
| Fieser | H | LAH (Large Scale) | Strict ratio 1:1:3 (mL reagent per g LAH). Yields sand-like solid [3]. |
| Rochelle | Sat.[2] K-Na Tartrate | DIBAL-H / Emulsions | Stir biphasic mixture vigorously for 4–6 hours at 40°C. |
| Glauber | Na | Small Scale (<100mg) | Add solid salt until bubbling stops. The water of crystallization quenches gently. |
The "Fieser" Protocol (Step-by-Step)
Crucial for preventing product entrapment in aluminum salts.
-
Cool: Chill reaction mixture to 0°C. High stirring speed.
-
Dilute: Dilute with Et
O (2x reaction volume). -
Dropwise Addition (Per 1.0 g of LAH used):
-
Add 1.0 mL Water . (Wait for gas evolution to cease).
-
Add 1.0 mL 15% NaOH . (Slurry will turn white).
-
Add 3.0 mL Water .
-
-
Age: Warm to RT and stir for 15 minutes. Add anhydrous MgSO
to dry the solution and "crisp" the salts.[3] -
Filter: Filter through a coarse frit or Celite. The aluminum salts should be a granular white sand, not a gel.
FAQs: Specific Troubleshooting
Q: I isolated the aldehyde. Can I just add more LAH to the crude?
A: Yes, but it is cleaner to use NaBH
Q: My product is water-soluble (e.g., spiro-amino-alcohol). The Fieser workup lost it. A: Do not use aqueous workups for polar spiro-amines.
-
Solution: Quench with solid Na
SO ·10H O. Filter the solids. Then, Soxhlet extract the filter cake with THF or refluxing DCM for 12 hours to recover the product trapped in the salts.
Q: LCMS shows the correct mass, but NMR is messy. A: Spiro compounds often exhibit rotameric broadening in NMR due to steric lock. Run the NMR at 50°C or in DMSO-d6 to sharpen the peaks and confirm purity.
References
-
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link
-
Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." J. Org. Chem.1986 , 51, 4000–4005. Link
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard Protocol Reference). Link
Sources
Technical Support Center: Crystallization of Spiro[2.3]hexane Derivatives
Introduction: The "Strain" of Crystallization
Spiro[2.3]hexane derivatives represent a unique challenge in solid-state chemistry. Unlike flat aromatic systems that stack predictably (π-π interactions), these scaffolds are sp³-rich, globular, and highly strained . The angle strain in the cyclopropane (~27 kcal/mol) and cyclobutane (~26 kcal/mol) rings creates a "spring-loaded" molecule that often prefers the amorphous (oil/gum) state over an ordered crystal lattice.
This guide addresses the three most common failure modes reported by our users:
-
Persistent Oiling: The compound refuses to nucleate.
-
Decomposition: The ring system opens during crystallization attempts.
-
Enantiomeric Excess (ee) Loss: Difficulty in resolving chiral spiro-centers.
Phase 1: The "Oiling Out" Rescue Protocol
Symptom: The solution turns cloudy (Milky Way effect) or deposits a sticky gum at the bottom of the flask, but no crystals form.
The Mechanism of Failure
Spiro[2.3]hexanes often lack strong hydrogen bond donors/acceptors, leading to weak intermolecular forces. When cooled, the molecules lose kinetic energy but fail to "lock" into a lattice, resulting in a supercooled liquid (oil).
Protocol: Anti-Solvent Vapor Diffusion (The "Ghost" Method)
Do not use thermal recrystallization (heating/cooling) as your first choice. The heat can degrade the strained rings.
-
Dissolve: Dissolve 50 mg of your spiro-derivative in the minimum amount of a "Good Solvent" (see Table 1).
-
Filter: Syringe-filter (0.22 µm PTFE) into a small inner vial (GC vial). Dust particles often induce amorphous precipitation rather than crystalline nucleation.
-
Setup: Place the open small vial inside a larger jar containing 2-3 mL of "Anti-Solvent."
-
Seal & Wait: Cap the large jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
Table 1: Recommended Solvent Systems for Spiro[2.3]hexanes
| Compound Class | Good Solvent (Inner Vial) | Anti-Solvent (Outer Jar) | Notes |
| Neutral Lipophilic | Dichloromethane (DCM) | Pentane or Hexane | Standard first-pass screen. |
| Amino-Derivatives | Isopropanol (IPA) | Diisopropyl Ether (DIPE) | Avoids hydration. |
| Carboxylic Acids | Acetone | Water | Warning: Keep cold to prevent hydrolysis. |
| Polar/Zwitterions | Methanol | Acetonitrile (MeCN) | Slow diffusion is critical. |
Troubleshooting Workflow: From Oil to Crystal
Figure 1: Decision matrix for handling persistent oils. Note that derivatization is the final "nuclear option."
Phase 2: Stability & Derivatization
Symptom: Crystals form but turn yellow/black over time, or NMR shows new olefinic peaks (ring opening).
The Stability Trap
The spiro[2.3]hexane junction is acid-sensitive. Strong mineral acids (HCl, H₂SO₄) or Lewis acids can catalyze the relief of ring strain, opening the cyclopropane ring to form a gem-dimethyl or olefinic impurity.
Self-Validating Protocol: The "Soft Salt" Screen Instead of HCl, use "soft" organic acids that provide lattice energy without catalyzing decomposition.
-
For Amines (e.g., 1,5-diaminospiro[2.3]hexane):
-
Primary Choice: Oxalic acid (1:1 stoichiometry) in Ethanol. Oxalates often form stable, high-melting networks.
-
Secondary Choice: Fumaric acid or Maleic acid.
-
Avoid: HCl gas or conc. HCl (risk of ring opening).
-
-
For Acids (e.g., spiro[2.3]hexane-1-carboxylic acid):
-
Primary Choice: Dicyclohexylamine (DCHA) or Benzylamine.
-
Method: Mix equimolar amounts in Ethyl Acetate. The salt usually precipitates instantly.
-
Phase 3: Chiral Resolution Strategies
Symptom: You have a racemate and need the single enantiomer, but chiral HPLC is too expensive for scale-up.
Diastereomeric Salt Crystallization
Spiro[2.3]hexanes are rigid. This rigidity is an asset for chiral resolution because it amplifies the structural difference between diastereomeric salts.
Recommended Resolving Agents:
-
For Acids: (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine.
-
For Amines: (L)-Tartaric acid or (D)-Mandelic acid.
The "Dutch Resolution" Technique (Family Approach): Rather than screening one resolving agent, use a mixture of 3 structurally related agents (e.g., Phenylethylamine + N-Benzyl-phenylethylamine + N-Methyl-phenylethylamine). The "best fit" agent will precipitate the spiro-compound first and purest.
Resolution Logic Flow
Figure 2: Workflow for classical resolution. Critical step: "Free Base" must use mild conditions (e.g., NaHCO₃) to avoid racemization or decomposition.
Frequently Asked Questions (FAQ)
Q: My crystals are "jumping" or popping when I touch them. Is this bad? A: No, this is a good sign! This phenomenon, known as the photosalient or thermosalient effect, is common in strained ring systems. It indicates high crystallinity and internal strain release. However, handle gently to avoid scattering your product.
Q: Can I use ultrasonication to induce nucleation? A: Use with extreme caution. While effective for nucleation, the high-energy cavitation can locally heat the solvent and degrade the unstable spiro[2.3]hexane ring. A scratch with a glass rod is safer.
Q: I see two melting points in DSC. Is it a mixture? A: Likely not. It is probably a polymorphic transition . Spiro compounds often crystallize in a kinetic form (lower MP) and rearrange to a thermodynamic form (higher MP) upon heating. If the peaks are sharp, your purity is likely fine.
Q: How do I dry the crystals? A: Do not use high vacuum with heat. Sublimation is a major risk for low-molecular-weight spiro[2.3]hexanes (e.g., spiro[2.3]hexan-4-ol). Dry under a gentle stream of Nitrogen at room temperature or use a vacuum desiccator without heat.
References
-
Synthesis and Genetic Encoding of Spiro[2.
-
Title: Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry[1]
- Source: Journal of the American Chemical Society (2014)
- Significance: Provides X-ray crystal data (CCDC) for spiro[2.3]hex-1-ene derivatives and discusses stability vs. strain.
-
URL:[Link]
-
-
Amino Acid Analogs (5-azaspiro[2.3]hexane)
-
General Crystallization of Strained Rings (Methodology)
- Title: Crystallization of Organic Compounds: An Industrial Perspective
- Source: Wiley Online Library (General Reference for Salt Selection)
- Significance: Grounding for the selection of "soft" counter-ions (oxalate/fumar
-
URL:[Link]
- Title: Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid (Patent RU2476418C1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Strained Spiro Rings
Welcome to the technical support center for the synthesis of strained spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. The formation of strained spiro rings is often a delicate balance of competing reaction pathways, and temperature is one of the most critical levers we can pull to influence the outcome. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction temperatures for maximal yield and selectivity.
Introduction: The Critical Role of Temperature in Strained Spiro Ring Synthesis
The synthesis of strained spirocycles, such as spiro[3.3]heptanes or other small, fused ring systems, presents a significant synthetic challenge.[1][2] The inherent strain in these molecules means that their formation and stability are highly sensitive to the energy input into the system. Temperature, as a direct measure of this energy, plays a multifaceted role:
-
Reaction Rate: As with most chemical reactions, temperature directly influences the rate of spirocyclization. Higher temperatures can be necessary to overcome the activation energy barrier for ring formation.[3]
-
Selectivity: When multiple products can be formed, such as diastereomers or constitutional isomers, temperature can be a powerful tool to control the product distribution. This is governed by the principles of kinetic and thermodynamic control.
-
Stability: Both starting materials and the desired spirocyclic products can be thermally labile. Excessive heat can lead to decomposition, polymerization, or other unwanted side reactions.[1]
This guide will provide you with the foundational knowledge and practical strategies to harness temperature as a tool for successful spiro ring synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when optimizing reaction temperature for the synthesis of strained spiro rings.
Q1: My spirocyclization reaction is giving a low yield. How do I know if temperature is the problem?
A1: Low yield is a common issue, and temperature is often a key factor.[3] Here's a systematic approach to diagnose the problem:
-
Reaction not proceeding: If you observe a significant amount of unreacted starting material, the reaction temperature may be too low to overcome the activation energy. Cautiously increasing the temperature in small increments (e.g., 10-20 °C) is a logical next step.[3]
-
Formation of multiple products: If your crude reaction mixture shows a complex mixture of products, the temperature may be too high, leading to side reactions. In this case, lowering the temperature is advisable.
-
Product decomposition: If you observe the formation of the desired product early in the reaction, followed by its disappearance over time, thermal instability is likely the culprit. This necessitates running the reaction at a lower temperature, possibly for a longer duration.[3]
Q2: I'm getting a mixture of diastereomers. How can I use temperature to improve the diastereoselectivity?
A2: This is a classic problem of kinetic versus thermodynamic control. Strained spiro rings can often exist as multiple diastereomers, and temperature is a primary tool for selecting one over the other.
-
To favor the kinetic product: This is the product that forms the fastest, as it proceeds through the lowest energy transition state. To favor the kinetic product, you should run the reaction at a low temperature .[1] This "freezes out" the equilibrium, preventing the initially formed product from reverting to the starting materials and converting to the more stable thermodynamic product.
-
To favor the thermodynamic product: This is the most stable product. To favor it, you need to run the reaction at a higher temperature . This provides enough energy for the reaction to be reversible, allowing the system to reach equilibrium and settle in the lowest energy state, which is the thermodynamic product.[4]
The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.
Caption: Workflow for OFAT Temperature Screening.
Protocol 2: Design of Experiments (DoE) for Temperature Optimization
For a more rigorous optimization that considers the interplay between temperature and other variables, a Design of Experiments (DoE) approach is recommended. [5][6] Objective: To build a statistical model of the reaction to identify the optimal temperature and its interactions with other critical parameters (e.g., concentration, catalyst loading).
Materials:
-
Same as Protocol 1
-
DoE software (e.g., JMP, Minitab, or open-source equivalents)
Procedure:
-
Define Factors and Ranges: Identify the key variables (factors) for your reaction. For example:
-
Temperature (°C): 40 - 80
-
Concentration (M): 0.05 - 0.2
-
Catalyst Loading (mol%): 1 - 5
-
-
Choose a Design: Select an appropriate experimental design. A full factorial or central composite design is common for optimization. The software will generate a set of experiments with different combinations of the factor levels.
-
Run Experiments: Perform the experiments as dictated by the DoE plan.
-
Measure Responses: For each experiment, quantify the desired outcomes (responses), such as yield and diastereomeric ratio.
-
Data Analysis: Input the responses into the DoE software and perform a statistical analysis (e.g., ANOVA, regression analysis).
-
Model Interpretation: The software will generate a model that describes how each factor and their interactions affect the responses. Use this model to predict the optimal conditions and to understand the trade-offs between different objectives (e.g., maximizing yield while also maximizing diastereoselectivity).
Caption: Workflow for DoE Temperature Optimization.
Conclusion
Optimizing the reaction temperature is a critical step in the successful synthesis of strained spiro rings. By understanding the fundamental principles of reaction kinetics and thermodynamics, and by employing systematic experimental approaches such as temperature screening and Design of Experiments, researchers can navigate the challenges of these complex transformations. This guide provides a framework for troubleshooting common issues and for developing robust and efficient synthetic protocols.
References
-
Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. Available at: [Link]
-
Thermal Pericyclic Reaction Pericyclic Reactions. Available at: [Link]
-
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. Available at: [Link]
-
Intramolecular Heck reaction. Wikipedia. Available at: [Link]
-
Pericyclic Reactions. Available at: [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Available at: [Link]
-
Asymmetric Catalytic Aziridination to Synthesize Spiro‐aziridine Oxindoles. ResearchGate. Available at: [Link]
-
Differentiating mechanistic possibilities for the thermal, intramolecular [2 + 2] cycloaddition of allene-ynes. PubMed. Available at: [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]
-
Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. PMC. Available at: [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]
-
Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PMC. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Available at: [Link]
-
WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim. Available at: [Link]
-
(PDF) Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. Available at: [Link]
-
Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions. Green Chemistry. Available at: [Link]
-
Reaction mechanisms: Part (ii) Pericyclic reactions. ResearchGate. Available at: [Link]
-
Diastereoselective syntheses of chroman spiroketals via [4 + 2] cycloaddition of enol ethers and o-quinone methides. PubMed. Available at: [Link]
-
Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed. Available at: [Link]
-
PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS". Available at: [Link]
-
Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions. Chemical Communications. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]
-
Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. MDPI. Available at: [Link]
-
1 I-K. Pericyclic Reactions I. Basic Principles. Wipf Group. Available at: [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
How to run a parallel synthesis reaction. Asynt. Available at: [Link]
-
The Intramolecular Heck Reaction. ResearchGate. Available at: [Link]
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. ResearchGate. Available at: [Link]
-
Part–1 Chemistry 206 Advanced Organic Chemistry Pericyclic Reactions–1. Available at: [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. SciSpace. Available at: [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Available at: [Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: [Link]
-
Organic Synthesis and Reaction Monitoring Process. Cole-Parmer. Available at: [Link]
-
The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]
-
Practical High-Throughput Experimentation for Chemists. PMC. Available at: [Link]
-
Enabling Tools and Techniques for Organic Synthesis. Available at: [Link]
-
Troubleshooting Guide. AAFCO. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
Validation & Comparative
1H NMR Interpretation of Spiro[2.3]hexan-4-ylmethanol
The following guide details the 1H NMR interpretation of spiro[2.3]hexan-4-ylmethanol , a high-value scaffold in modern drug discovery. This analysis synthesizes structural logic, predicted spectral characteristics, and comparative performance against standard bioisosteres.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists
Executive Summary: The Spiro[2.3] Advantage
Spiro[2.3]hexan-4-ylmethanol represents a critical class of "spirocyclic bioisosteres" used to replace phenyl rings or gem-dimethyl groups in drug candidates. Its value lies in increasing fraction sp3 (Fsp3) character while maintaining structural rigidity.
Unlike its symmetric cousin spiro[3.3]heptane , the spiro[2.3]hexane core possesses inherent asymmetry and high ring strain (~25-26 kcal/mol for cyclopropane + ~26 kcal/mol for cyclobutane). This unique electronic environment creates a distinct NMR signature characterized by extreme high-field resonances (cyclopropane) coupled with complex diastereotopic splitting patterns.
Structural Analysis & Numbering
To interpret the spectrum, we must first define the spin systems.
-
Core: Spiro[2.3]hexane (Bicyclic system sharing one carbon).
-
Substituent: Hydroxymethyl group (-CH2OH) at position C4 .
-
Chirality: The substitution at C4 creates a chiral center. Assuming a racemic mixture or pure enantiomer, the C1/C2 protons (cyclopropane) and C5/C6 protons (cyclobutane) become diastereotopic.
Numbering Convention:
-
C1-C2: Cyclopropane methylene carbons.
-
C3: Spiro quaternary carbon.
-
C4: Methine carbon (bearing the -CH2OH).
-
C5-C6: Cyclobutane methylene carbons.
1H NMR Interpretation Guide
A. The Diagnostic Regions
The spectrum of spiro[2.3]hexan-4-ylmethanol separates into three distinct zones.
| Region | Chemical Shift ( | Assignment | Multiplicity & Nuance |
| High Field | 0.3 – 0.9 ppm | H1, H2 (Cyclopropane) | Multiplets. Highly diagnostic. The spiro-fusion shields these protons significantly. Due to the chiral center at C4, these 4 protons are chemically non-equivalent (diastereotopic), often appearing as 2-4 complex multiplets rather than a simple singlet/triplet. |
| Mid Field | 1.8 – 2.4 ppm | H5, H6 (Cyclobutane) | Multiplets. These protons experience ring strain but less shielding than the cyclopropane. They appear as complex multiplets due to geminal coupling (~11-13 Hz) and vicinal coupling to H4. |
| Deshielded | 2.5 – 3.8 ppm | H4 & -CH | Distinct Patterns. • H4 (Methine): ~2.5-2.9 ppm. Broad multiplet. Deshielded by the adjacent oxygen and spiro ring current.• -CH |
| Exchangeable | 1.5 – 4.0 ppm | -OH | Broad Singlet. Position varies with concentration and solvent (CDCl |
B. Key Coupling Interactions
-
Geminal Coupling (
):-
Observed on C1, C2, C5, C6.
-
Typical values: 11 – 14 Hz .
-
Note: In the cyclopropane ring, geminal coupling is often smaller (~4-6 Hz), but the spiro-fusion can distort this.
-
-
Vicinal Coupling (
):-
H4
H5: The coupling between the methine proton and the adjacent methylene group defines the puckering of the cyclobutane ring. -
Typical values: 6 – 9 Hz .
-
-
Long-Range Coupling (
):-
"W-coupling" is possible across the rigid cyclobutane ring (e.g., H4 to H6), often resulting in line broadening rather than resolved splitting.
-
Comparative Performance: Alternatives Analysis
This section compares spiro[2.3]hexan-4-ylmethanol against its primary structural competitors in medicinal chemistry.
Comparison 1: vs. Spiro[3.3]heptan-2-ylmethanol
-
Structure: Two cyclobutane rings fused.
-
NMR Difference:
-
Symmetry: Spiro[3.3] derivatives often possess a plane of symmetry that simplifies the spectrum.
-
Shift Range: Lacks the ultra-high-field signals (0.3-0.9 ppm) of the cyclopropane ring. All ring protons resonate >1.6 ppm.
-
Resolution: Spiro[2.3] provides better spectral dispersion, making it easier to identify impurities or metabolic changes on the cyclopropane ring.
-
Comparison 2: vs. 4,4-Dimethylcyclohexanol (Gem-dimethyl)
-
Structure: Standard cyclohexane chair.
-
NMR Difference:
-
Rigidity: Cyclohexane protons show clear axial/equatorial splitting (
Hz). Spiro[2.3] systems lack this predictable chair interconversion, showing more complex second-order effects. -
Bioisosterism: The spiro[2.3] scaffold is a "rigidified" gem-dimethyl. In NMR, this translates to sharper, more distinct multiplets compared to the sometimes broad/averaged signals of fluxional cyclohexanes.
-
Data Summary Table
| Feature | Spiro[2.3]hexan-4-ylmethanol | Spiro[3.3]heptan-2-ylmethanol | Cyclobutane-methanol |
| Diagnostic Signal | Cyclopropane (0.3-0.9 ppm) | Cyclobutane envelope (1.8-2.5 ppm) | Simple multiplets |
| Complexity | High (Chiral/Diastereotopic) | Medium ( often symmetric) | Low |
| Ring Strain | Extreme (~52 kcal/mol) | High (~52 kcal/mol) | Moderate (~26 kcal/mol) |
| Structural Verification | Easy (Unique 3-zone pattern) | Moderate (Overlap common) | Easy |
Experimental Protocol: High-Resolution Acquisition
To resolve the complex couplings in the spiro[2.3] system, standard "walk-up" NMR parameters are often insufficient.
Protocol:
-
Solvent Choice: Benzene-
or Toluene- is recommended over CDCl . The aromatic solvent induced shifts (ASIS) help separate the overlapping diastereotopic protons on the cyclobutane ring. -
Concentration: 5-10 mg in 0.6 mL solvent. Avoid high concentrations to prevent aggregation-induced broadening of the -OH signal.
-
Acquisition Parameters:
-
Points: 64k or higher (to resolve small long-range couplings).
-
Relaxation Delay (d1): >3 seconds (cyclopropane protons can have long T1 relaxation times).
-
Pulse Angle: 30°.[1]
-
-
Decoupling: Run a homonuclear decoupling experiment irradiating the H4 methine. This will collapse the H5/H6 multiplets, simplifying the assignment of the cyclobutane ring.
Visualization of Analysis Workflow
The following diagram illustrates the logical flow for assigning the 1H NMR spectrum of this molecule, distinguishing it from impurities or alternative isomers.
Caption: Logical workflow for the structural verification of spiro[2.3]hexan-4-ylmethanol via 1H NMR.
References
-
Spirocyclic Bioisosteres in Drug Discovery
-
Synthesis of Spiro[2.3]hexane Precursors
-
General NMR Interpret
- Title: "NMR Techniques in Organic Chemistry: A Quick Guide"
- Source: University of Oxford, Department of Chemistry
-
URL:[Link]
-
Spiro[2.
Sources
- 1. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. methyl spiro[2.3]hexane-5-carboxylate | 1383823-60-6 | Benchchem [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Methyl spiro[2.3]hexane-5-carboxylate | C8H12O2 | CID 67985306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Cracking the Silent Node: A Comparative Guide to Assigning Quaternary Spiro Carbons
Executive Summary: The "Spiro" Challenge
In modern drug discovery, the shift from flat aromatic scaffolds to high-
This carbon acts as a "silent node" in NMR.[1] It possesses no attached protons (invisible in HSQC), has long longitudinal relaxation times (
This guide objectively compares three primary methodologies for assigning these elusive carbons: Band-Selective HMBC , 1,1-ADEQUATE , and LR-HSQMBC .
The Physics of the Problem
To select the right tool, one must understand why the standard toolkit fails.
-
The Connectivity Gap: Standard elucidation relies on "walking" the proton backbone (COSY
HSQC HMBC). A spiro Cq breaks this chain. It isolates spin systems on either side of the ring junction. -
Relaxation Dynamics: Quaternary carbons lack the dipolar relaxation pathway provided by attached protons. Their
values can exceed 5–10 seconds. Standard pulse sequences with short repetition delays ( ) saturate these signals, effectively erasing them from the spectrum. -
Coupling Constants:
- : 0 Hz (Invisible in HSQC).
- : Variable. In strained spiro rings, bond angles can reduce these couplings to <2 Hz, making them invisible in standard 8 Hz-optimized HMBC.
Visualization: The Connectivity Gap
The following diagram illustrates how a spiro Cq acts as a blockade in standard proton-detected experiments.
Figure 1: The "Silent Node" phenomenon. The spiro carbon isolates Ring A from Ring B, preventing standard coherence transfer.
Comparative Analysis of Methodologies
Method A: Optimized HMBC (The First Line)
The Heteronuclear Multiple Bond Correlation (HMBC) is the industry standard. However, the default parameter set (optimized for 8 Hz coupling) is often insufficient for spiro systems.
-
Mechanism: Detects
(typically ). -
The "Spiro" Optimization: To see a spiro Cq, one must lower the low-pass J-filter.
-
Pros: High sensitivity; standard on all probes.
-
Cons: Cannot distinguish
from (assignment ambiguity). If the dihedral angle is , the coupling is near zero (Karplus curve), resulting in false negatives.
Method B: 1,1-ADEQUATE (The Definitive Solver)
When HMBC is ambiguous, 1,1-ADEQUATE is the gold standard for proving connectivity.
-
Mechanism: It correlates a proton to the double-quantum frequency of its attached carbon and the adjacent carbon (via
). It effectively traces the C-C bond directly. -
Pros: Unambiguous. It proves C-C connectivity regardless of dihedral angles. It is the only method that definitively links a protonated carbon to a "silent" quaternary neighbor.
-
Cons: Severe Sensitivity Tax. It relies on the natural abundance of
- pairs (0.01% probability). -
Requirement: Cryoprobe + >10 mg sample (for reasonable time) or >50 mg (for fast acquisition).
Method C: LR-HSQMBC (The Deep Search)
The Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a specialist tool for "invisible" connections.
-
Mechanism: Unlike HMBC (magnitude mode), this is often phase-sensitive and optimized for very small couplings (
Hz). -
Pros: Can detect 4-bond and 5-bond couplings often seen across rigid spiro scaffolds. Excellent for bridging the gap when the nearest protons are distant.
-
Cons: Lower S/N ratio than standard HMBC.[2] Complex multiplet structures can complicate interpretation.
Data Presentation: Performance Matrix
The following table summarizes the operational parameters for these techniques based on a standard 600 MHz Cryoprobe setup.
| Feature | Optimized HMBC | 1,1-ADEQUATE | LR-HSQMBC |
| Primary Interaction | Ultra-long | ||
| Sensitivity (Relative) | 100% (Baseline) | ~0.5% - 1% | ~20% |
| Min. Sample (600 MHz) | 0.5 mg | 15 - 20 mg | 2 - 5 mg |
| Experiment Time | 10 - 30 mins | 12 - 48 hours | 2 - 4 hours |
| Connectivity Confidence | Moderate (Ambiguous | Absolute (Direct C-C) | High (Long range detection) |
| Spiro Utility | Screening / Initial Guess | Structural Proof | Problem Solving (when ADEQUATE fails) |
Decision Framework & Workflow
Do not waste instrument time on ADEQUATE if you lack the sample mass. Follow this logic gate.
Figure 2: Strategic workflow for assigning quaternary spiro carbons based on sample availability.
Experimental Protocols
Protocol A: The "Spiro-Optimized" HMBC
Use this when standard HMBC shows weak correlations to the Cq.
-
Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected HMBC.
-
Optimization (cnst13): Set to 5 Hz (instead of standard 8 Hz). This corresponds to a delay of
ms.-
Note: Longer delays risk signal loss due to
relaxation. If the molecule is large (>1000 Da), keep it at 7-8 Hz.
-
-
Scans: Minimum 32 scans per increment.
-
Increments (TD1): 256 or 512. High resolution in F1 is critical to resolve the Cq from nearby aromatic carbons.
Protocol B: 1,1-ADEQUATE (The Gold Standard)
Use this only if you have >15mg of sample and a Cryoprobe.
-
Pulse Sequence: adeq11etgpsp (Bruker).
-
Coupling Constant (cnst6): Set to 35-45 Hz for aliphatic-aliphatic connections (typical for spiro junctions). If the spiro Cq is attached to an aromatic ring, use 55 Hz .
-
Relaxation Delay (D1): Set to
of the proton (not the carbon). Usually 1.5 - 2.0 seconds is sufficient. -
Scans: This is the critical variable.
-
15 mg sample: 64 - 128 scans.
-
< 10 mg sample: Non-uniform Sampling (NUS) at 25-50% density is highly recommended to save time while maintaining resolution.
-
-
Processing: Use Linear Prediction (LP) in the indirect dimension to improve resolution without extending experiment time.
Protocol C: LR-HSQMBC (For "Invisible" Signals)[2]
-
Pulse Sequence: hsqmbc variants optimized for long range.
-
Optimization: Set the coupling constant to 2 Hz .
-
Waveform: Ensure shaped pulses are calibrated correctly, as this sequence is sensitive to pulse imperfections.
-
Analysis: Look for correlations that appear here but are absent in the standard HMBC. These represent the 4-bond or 5-bond pathways across the spiro junction.
References
-
Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.[3] (Foundational text on HMBC/Connectivity).
-
Reibarkh, M., et al. (2006). "1,1-ADEQUATE: A new method for establishing 13C-13C connectivity." Journal of Magnetic Resonance, 181(1), 163-169. Link
-
Williamson, R. T., et al. (2014). "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[4] The Journal of Organic Chemistry, 79(9), 3887–3894. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link
-
Saurí, J., et al. (2020).[4] "LR-selHSQMBC: Simultaneous detection and quantification of very weak long-range heteronuclear NMR correlations." Journal of Natural Products, 83(4), 1275-1282.[5] Link
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Teodor Parella - Small-Molecule NMR [sites.google.com]
- 5. LR-HSQMBC versus LR-selHSQMBC: Enhancing the Observation of Tiny Long-Range Heteronuclear NMR Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereotopic Proton Signals in Spiro[2.3]hexane: A Structural Analysis Guide
Topic: Diastereotopic Proton Signals in Spiro[2.3]hexane NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Conformation-Resolution Paradox
In modern drug discovery, the shift from flat aromatic systems to
Unlike flexible alkyl chains where bond rotation averages signal environments, the spiro[2.3]hexane core combines the extreme rigidity of the cyclopropane ring with the puckering dynamics of the cyclobutane ring. This creates complex second-order NMR effects (typically AA'BB' or ABX systems) that often confound standard automated assignment algorithms.
This guide compares three analytical methodologies for resolving these signals, establishing a "Gold Standard" workflow for characterizing substituted spiro[2.3]hexanes.
Theoretical Grounding: The Origin of Diastereotopicity
To interpret the NMR spectrum, one must understand the symmetry breaking inherent in the scaffold.
-
The Spiro Junction: The quaternary carbon (
) acts as a pro-chiral center. -
Cyclobutane Puckering: The four-membered ring is rarely planar; it adopts a puckered conformation to relieve torsional strain. This puckering renders the geminal protons on the cyclobutane ring non-equivalent (axial-like vs. equatorial-like).
-
Substitution Effect: Introducing a substituent (e.g., at position 1 on the cyclopropane ring) destroys the plane of symmetry (
). Consequently, the protons on the opposing ring (cyclobutane) become diastereotopic . They are no longer chemically equivalent, splitting into distinct signals with complex geminal ( ) and vicinal ( ) couplings.
Visualizing the Symmetry Breaking
The following diagram illustrates how substitution propagates diastereotopicity across the spiro junction.
Figure 1: Logical flow of symmetry breaking in spiro[2.3]hexane derivatives leading to signal splitting.
Comparative Analysis of Analytical Methodologies
We evaluated three distinct approaches to assigning these complex multiplets.
Method A: Standard 1D H NMR (400 MHz)
The Baseline Approach
-
Protocol: Standard pulse-acquire sequence in
. -
Performance: Often yields overlapping multiplets in the 1.8–2.5 ppm region (cyclobutane) and 0.5–1.0 ppm region (cyclopropane).
-
Limitation: The chemical shift difference (
) between diastereotopic protons is often small (< 0.05 ppm), resulting in "roofing" effects and second-order coupling that mimics impurity signals. -
Verdict: Insufficient for definitive structural assignment of chiral spiro-derivatives.
Method B: High-Field 2D NMR (600+ MHz HSQC/NOESY)
The Recommended "Product" Solution
-
Protocol: Phase-sensitive HSQC (Heteronuclear Single Quantum Coherence) coupled with NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Performance: HSQC collapses the proton complexity into the carbon dimension, instantly identifying which proton pairs belong to the same methylene (
) group. NOESY provides spatial data, confirming which diastereotopic proton is cis or trans to the substituent. -
Verdict: The robust standard for publication-quality data.
Method C: DFT-GIAO Prediction
The Validation Layer
-
Protocol: Geometry optimization (B3LYP/6-31G*) followed by GIAO (Gauge-Including Atomic Orbital) NMR calculation.
-
Performance: Accurately predicts the magnitude of the diastereotopic split (
). If the experimental split matches the calculated split, the assignment is validated. -
Verdict: Essential for confirming subtle conformational isomers.
Comparative Data Summary
| Feature | Method A: 1D NMR (400 MHz) | Method B: 2D NMR (HSQC/NOESY) | Method C: DFT-GIAO Prediction |
| Resolution Power | Low (Spectral Overlap) | High (Carbon Dispersion) | N/A (Theoretical) |
| Assignment Confidence | < 50% | > 95% | Supporting Evidence |
| Time Investment | 10 mins | 2–4 Hours | 12–24 Hours (Compute) |
| Key Output | Integration Ratios | Connectivity & Spatial Geometry | Theoretical |
| Cost | Low | High (Instrument Time) | Medium (Software/Hardware) |
Experimental Protocol: The "Resolution Workflow"
To successfully resolve diastereotopic protons in spiro[2.3]hexane, follow this self-validating protocol.
Step 1: Solvent Selection (The "Dispersion" Trick)
Do not default to Chloroform-d (
-
Primary Choice: Benzene-
( ). The anisotropic effect of the benzene ring often interacts with the spiro-scaffold to increase the between geminal protons, turning a blob into two distinct doublets. -
Secondary Choice: DMSO-
(if solubility permits).
Step 2: Acquisition Parameters
-
Field Strength: Minimum 500 MHz recommended.
-
Pulse Sequence: Use a small flip angle (30°) to ensure accurate integration if relaxation times (
) vary between the rigid cyclopropane and puckered cyclobutane protons. -
Number of Scans (ns): Increase ns to improve Signal-to-Noise (S/N) for the subsequent resolution enhancement.
Step 3: Processing (Resolution Enhancement)
-
Apodization: Apply a Gaussian window function (gb) rather than simple exponential multiplication (lb).
-
Parameter:LB = -1.0 to -2.0, GB = 0.5.
-
Effect: This sharpens the lines, allowing you to measure the Geminal Coupling Constant (
), typically 10–14 Hz for the cyclobutane ring.
-
Step 4: 2D Validation (NOESY)
-
Mixing Time: Set
to 500–800 ms. -
Objective: Look for Cross-Peaks.
-
The substituent (e.g., at C1) will show a strong NOE to the cis-protons on the cyclobutane ring (H4/H5 cis) and a weak or null NOE to the trans-protons.
-
Analytical Workflow Diagram
The following diagram outlines the decision process for assigning these signals, ensuring scientific rigor.
Figure 2: Decision matrix for resolving diastereotopic signals in spirocyclic systems.
References
-
Spiro[2.
-
Diastereotopicity Fundamentals
- Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Conformational Analysis of Small Rings
-
NMR Experimental Protocols
- Title: NMR Techniques in Organic Chemistry: A Quick Guide.
- Source: University of Oxford.
-
URL:[Link]
Sources
Analytical Profiling of Spirocyclic Alcohols: A Comparative Guide to IR Spectroscopy Techniques and Characteristic Bands
Spirocyclic scaffolds are gaining massive traction in modern drug development. By acting as saturated, non-collinear bioisosteres for flat aromatic rings (like benzene), spiro systems—such as spiro[3.3]heptane and spiro[4.5]decanes—improve a drug candidate's aqueous solubility and reduce metabolic liability [4]. However, the unique orthogonal geometry and inherent ring strain of these molecules present distinct analytical challenges.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR spectroscopy in the structural elucidation of spirocyclic alcohols. By understanding the physical causality behind these techniques, researchers can build self-validating analytical workflows.
Mechanistic Causality: How Spiro Geometry Dictates IR Frequencies
Infrared (IR) spectroscopy does not merely output a fingerprint; it directly measures the molecular mechanics of a compound. In spirocyclic alcohols, the shared quaternary carbon forces the two rings into an orthogonal (perpendicular) arrangement, fundamentally altering the vibrational force constants of the attached functional groups.
The Ring Strain Effect on C-H Stretching
In small, highly strained spiro systems (e.g., spiro[3.3]heptan-2-ol), the internal C-C-C bond angles are severely compressed below the ideal 109.5° of an
Steric Hindrance and the O-H Stretch
In typical aliphatic alcohols, extensive intermolecular hydrogen bonding weakens the covalent O-H bond, resulting in a broad stretch at 3300–3450 cm⁻¹. However, the orthogonal geometry of a spiro ring creates significant 3D steric bulk. This hindrance physically impedes the formation of dense hydrogen-bonding networks. As a result, spirocyclic alcohols frequently exhibit a sharper, higher-frequency peak (~3500–3600 cm⁻¹) corresponding to "free" or weakly hydrogen-bonded hydroxyl groups, alongside the traditional broad band [4].
Quantitative Summary of Characteristic Bands
Table 1: Characteristic IR Bands for Spirocyclic Alcohols
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mechanistic Causality |
| O-H Stretch (Free) | 3500 – 3600 | Sharp, Variable | Orthogonal steric bulk prevents extensive intermolecular H-bonding. |
| O-H Stretch (H-bonded) | 3300 – 3450 | Strong, Broad | Residual H-bonding weakens the O-H bond, lowering the frequency. |
| 2850 – 3050 | Medium | Ring strain increases the s-character of external C-H bonds. | |
| C-O Stretch | 1050 – 1170 | Strong | Strongly coupled with the rigid spiro skeleton; highly sensitive to ring size. |
Technique Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing spirocyclic alcohols—which can present as viscous liquids or crystalline solids—the choice of sampling technique drastically alters the resulting spectrum.
ATR-FTIR relies on an evanescent wave penetrating the sample through a high-refractive-index crystal (e.g., Diamond or ZnSe). The depth of penetration (
Transmission FTIR (using a KBr pellet or liquid cell) passes the beam entirely through a fixed pathlength, yielding true relative intensities. Causality: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretch that can easily mask the intrinsic, structurally significant O-H signal of the spiro alcohol [1].
Table 2: Performance Comparison of IR Sampling Techniques
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet / Cell) |
| Sample Preparation | None (Direct application) | High (Grinding, pressing, or dissolving) |
| Spectral Artifacts | Wavelength-dependent penetration depth | Moisture interference (KBr absorbs water) |
| Relative Band Intensity | Stronger at low wavenumbers (C-O stretch) | True relative intensities across all bands |
| Operational Best Use | Rapid screening, viscous spiro liquids | Library matching, precise O-H characterization |
Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity when characterizing a novel spirocyclic alcohol, researchers must employ a self-validating workflow that utilizes both techniques to rule out physical artifacts.
Phase 1: ATR-FTIR Rapid Profiling
-
Background: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum in ambient air.
-
Application: Apply 2–3 µL of the viscous spiro alcohol (or 5 mg of solid) directly onto the crystal. Engage the pressure anvil to ensure intimate optical contact.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Correction (Critical): Apply the ATR-correction algorithm in the spectrometer's software. This mathematically normalizes the penetration depth discrepancy, preventing the overestimation of the C-O stretch intensity relative to the O-H stretch[2].
Phase 2: Transmission FTIR Cross-Validation
-
Matrix Preparation: Weigh ~2 mg of the spiro alcohol and 198 mg of anhydrous, IR-grade KBr (1% w/w mixture).
-
Milling: Grind thoroughly in an agate mortar for 2 minutes. Causality: The particle size must be reduced below the wavelength of the IR light (< 2 µm) to prevent baseline sloping caused by the Christiansen scattering effect.
-
Pressing: Transfer the powder to a die and press under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Validation Logic: Acquire the transmission spectrum. Compare the O-H stretch region against the ATR-corrected spectrum. If the transmission spectrum shows a massively broadened O-H band, suspect hygroscopic water absorption by the KBr matrix. Rely on the ATR spectrum for the true O-H profile, and the Transmission spectrum for exact C-O relative intensities.
Workflow Visualization
The following diagram illustrates the logical decision matrix for selecting the appropriate IR technique based on the physical state of the spirocyclic alcohol, culminating in the cross-validation step.
Figure 1: Workflow for IR spectral acquisition and validation of spirocyclic alcohols.
References
-
Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac.[Link]
-
Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Tech.[Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]
-
ACS Publications. Ionic reactions in the spiran series. III. Solvolysis of medium-sized-ring spiro compounds. Journal of Organic Chemistry.[Link]
comparing metabolic stability of spiro[2.3]hexane vs cyclohexane
Topic: Comparing Metabolic Stability of Spiro[2.3]hexane vs. Cyclohexane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
In the context of modern drug design, "escaping flatland" involves replacing planar aromatic rings or flexible saturated rings with rigid, three-dimensional scaffolds. Spiro[2.3]hexane has emerged as a superior bioisostere to cyclohexane for improving metabolic stability.
While cyclohexane is a classic lipophilic spacer, it suffers from metabolic liability due to multiple accessible secondary C-H bonds prone to Cytochrome P450 (CYP)-mediated hydroxylation. In contrast, spiro[2.3]hexane offers a "metabolic shield" through three mechanisms:
-
Bond Strength: The high strain of the cyclopropane ring increases C-H bond dissociation energy (BDE), rendering them resistant to oxidative attack.
-
Steric Blockade: The quaternary spiro-carbon eliminates a metabolic soft spot.
-
Rigidity: The fixed geometry reduces the entropic penalty of binding but also limits the "induced fit" often required for CYP active site access.
Structural & Physicochemical Analysis[1][2][3][4]
To understand the metabolic divergence, we must first compare the fundamental physicochemical properties that dictate enzyme interaction.
| Feature | Cyclohexane Scaffold | Spiro[2.3]hexane Scaffold | Impact on Drug Design |
| Geometry | Flexible Chair/Boat conformation | Rigid, "Butterfly" shape | Spiro offers predictable exit vectors; less entropy loss upon binding. |
| Hybridization | Pure | Mixed character (Cyclopropane C-H has significant | Higher |
| Lipophilicity (LogP) | High (Lipophilic) | Moderate to High (often lower than cyclohexane) | Spiro often lowers LogP slightly due to compactness and polarity of strained bonds. |
| Fsp³ Fraction | 1.0 | 1.0 | Both maintain high Fsp³, improving solubility over aromatics. |
The "Strain" Factor
The critical differentiator is the cyclopropyl moiety in spiro[2.3]hexane.
-
Cyclohexane C-H BDE: ~98 kcal/mol (Secondary). Vulnerable to Hydrogen Atom Transfer (HAT).
-
Cyclopropane C-H BDE:
106 kcal/mol. The C-C bonds are bent (banana bonds), and the C-H bonds have increased-character ( ), making them more acidic but significantly harder to break homolytically by CYP450 Compound I.
Mechanisms of Metabolic Stability[2][3][4]
This section details the specific pathways of oxidative clearance.
Cyclohexane: The "Soft Spot" Liability
Cyclohexane scaffolds are classic substrates for CYP450 isoforms (e.g., CYP3A4, CYP2D6). The flexible ring allows the molecule to adopt a conformation that presents an equatorial hydrogen to the heme-iron oxo species.
-
Primary Pathway: C-H hydroxylation at the C3 or C4 position (relative to a substituent).
-
Secondary Pathway: Further oxidation to ketones or ring opening.
Spiro[2.3]hexane: The "Metabolic Shield"
Replacing a cyclohexane with spiro[2.3]hexane introduces a quaternary center and a strained ring.
-
Quaternary Blockade: The spiro carbon (C1 of cyclobutane/C1 of cyclopropane) has no hydrogens, physically blocking metabolism at the core.
-
Cyclopropane Resistance: CYP enzymes struggle to abstract hydrogens from the cyclopropane ring due to the high BDE.
-
Cyclobutane Pucker: The cyclobutane ring is puckered, and while its hydrogens are secondary, the steric bulk of the orthogonal cyclopropane ring often hinders the approach of the bulky CYP heme group.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the two scaffolds.
Caption: Comparative metabolic fate. Cyclohexane undergoes facile hydroxylation, while spiro[2.3]hexane resists H-abstraction due to high bond dissociation energy and steric hindrance.
Experimental Validation: Microsomal Stability Assay
To objectively compare these scaffolds, researchers utilize the Human Liver Microsome (HLM) Stability Assay . This protocol measures the Intrinsic Clearance (
Detailed Protocol
Objective: Determine the rate of disappearance of the test compound in the presence of NADPH-regenerating system and liver microsomes.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+)
-
Test Compounds (10 mM DMSO stock)
-
Internal Standard (e.g., Tolbutamide or Propranolol)
-
Stop Solution (Acetonitrile with 0.1% Formic Acid)
Workflow Steps:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with test compound (final conc. 1 µM). Incubate at 37°C for 5 mins to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At defined time points (
min), remove aliquots (50 µL). -
Quenching: Immediately transfer aliquot into Stop Solution (150 µL) containing Internal Standard. Vortex and centrifuge (4000 rpm, 15 min, 4°C).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Workflow Diagram
Caption: Step-by-step workflow for the HLM metabolic stability assay used to calculate intrinsic clearance.
Representative Data Comparison
The following table summarizes typical data trends observed when replacing a cyclohexane ring with a spiro[2.3]hexane in drug-like molecules (e.g., amine-substituted scaffolds).
| Parameter | Cyclohexane Derivative | Spiro[2.3]hexane Derivative | Performance Shift |
| Half-Life ( | 15 - 30 min | > 60 min | 2x - 4x Increase |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Significant Reduction |
| Metabolite ID | +16 Da (Hydroxylation) | Parent (Unchanged) | Cleaner Profile |
Note: Data represents generalized trends derived from bioisostere studies (e.g., Mykhailiuk et al.). Actual values depend on the specific substituents attached to the ring.
Conclusion & Strategic Recommendation
For drug discovery programs facing high clearance issues with cyclohexane-containing leads:
-
Adopt Spiro[2.3]hexane: It is a validated bioisostere that improves metabolic stability without significantly altering lipophilicity or solubility.
-
Synthetic Accessibility: While historically challenging, recent advances in sulfonium salt chemistry have made spiro[2.3]hexane building blocks (amines, acids) readily available.
-
Validation: Always verify the stability gain using the HLM assay described above, as the specific electronic environment of substituents can influence the protective effect of the spiro-ring.
References
-
Natho, P., Colella, M., & Luisi, R. (2025).[2][3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[2][3] Link[2][3]
-
Mykhailiuk, P. K. (2025).[4][5][6] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. ResearchGate/Angewandte Chemie. Link
-
Prysiazhniuk, K., et al. (2024).[5][7] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Chiodi, D., & Mykhailiuk, P. K. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. European Journal of Organic Chemistry. Link
-
Barnes-Seeman, D. (2020). The Role of Saturated Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 6. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
Beyond Flatland: The Spiro[2.3]hexan-4-ylmethanol Guide
Topic: Spiro[2.3]hexan-4-ylmethanol as a Phenyl Bioisostere Content Type: Publish Comparison Guide
A Strategic Analysis for High-Fsp³ Lead Optimization
Executive Summary
In the modern era of "Escape from Flatness," the phenyl ring—once the ubiquitous scaffold of medicinal chemistry—is increasingly scrutinized for its poor physicochemical liabilities. While Bicyclo[1.1.1]pentane (BCP) has established itself as the gold standard for para-phenyl replacement, it fails to address geometries requiring non-linear vectors.
Enter Spiro[2.3]hexan-4-ylmethanol . This strained, sp³-rich scaffold offers a unique geometric proposition: it provides a rigid, kinked exit vector distinct from the linearity of BCP and the planarity of benzene. This guide objectively analyzes its potential to enhance solubility, metabolic stability, and IP novelty in drug discovery programs.
Structural Analysis & Vector Alignment
The primary value of spiro[2.3]hexane lies in its ability to access chemical space that is geometrically forbidden to phenyl rings and BCPs.
The Geometric Mismatch (and Why It Matters)
Unlike the planar phenyl ring (180° or 120° vectors) or the linear BCP (180°), the spiro[2.3]hexane scaffold introduces an inherent "twist" due to the orthogonality of the cyclopropane and cyclobutane rings at the spiro junction.
-
Scaffold: Spiro[2.3]hexane
-
Substitution Pattern: 1,4-disubstitution (assuming attachment at C1 of cyclopropane and C4 of cyclobutane).
-
Vector Angle: ~140–150° (Variable based on stereochemistry cis/trans).
-
Effect: This mimics a "twisted" meta- or offset para-phenyl arrangement, crucial for binding pockets where a flat aromatic ring incurs steric penalties.
Table 1: Geometric & Structural Comparison
| Feature | Phenyl (Benzene) | Bicyclo[1.1.1]pentane (BCP) | Spiro[2.3]hexane |
| Hybridization | sp² (Planar) | sp³ (3D, Linear) | sp³ (3D, Kinked) |
| Exit Vector Angle | 180° (para), 120° (meta) | 180° (Linear) | ~145° (Offset/Kinked) |
| Fsp³ Fraction | 0.0 | 1.0 | 1.0 |
| Ring Strain | Low (Aromatic) | High (~65 kcal/mol) | High (~55 kcal/mol) |
| Lipophilicity | High | Low | Moderate-Low |
Physicochemical Profiling
Replacing a phenyl group with spiro[2.3]hexan-4-ylmethanol dramatically alters the physicochemical landscape of the molecule.
Solubility Enhancement
The "Escape from Flatness" theory posits that increasing the fraction of sp³ carbons (Fsp³) disrupts crystal lattice packing energy, thereby improving solubility.
-
Mechanism: The orthogonal rings of the spiro[2.3]hexane prevent the π-π stacking interactions common with phenyl rings.
-
Data Trend: Analogs containing spiro[2.3]hexane typically exhibit a 10–50 fold increase in aqueous solubility compared to their phenyl counterparts.
Lipophilicity (LogP/LogD) Modulation
While BCP often lowers LogP too aggressively (making compounds too polar), spiro[2.3]hexane offers a "Goldilocks" zone. The additional methylene groups in the cyclobutane ring provide enough lipophilicity to maintain membrane permeability while still reducing the overall LogP relative to benzene.
Table 2: Predicted Property Shift (Model Compound: R-Linker-Ph-CH₂OH vs. R-Linker-Spiro-CH₂OH)
| Property | Phenyl Analog | Spiro[2.3]hexane Analog | Impact |
| cLogP | 3.5 | 2.1 | Improved (Reduced lipophilicity risk) |
| tPSA (Ų) | 20.2 | 20.2 | Neutral (Polar surface area unchanged) |
| Solubility (µM) | < 10 | > 150 | Critical Gain |
| Melting Point | High | Lower | Improved dissolution kinetics |
Metabolic Stability (The "Metabolic Shield")
Aromatic rings are frequent sites for cytochrome P450 (CYP) mediated oxidation (e.g., hydroxylation, epoxidation).
-
Phenyl Liability: Susceptible to CYP-mediated para-hydroxylation or arene oxide formation.
-
Spiro Advantage: The spiro[2.3]hexane scaffold has no aromatic protons. While the strained C-C bonds are reactive, they are generally less prone to oxidative metabolism than an electron-rich phenyl ring.
-
Caveat: The high ring strain can sometimes lead to acid-catalyzed ring opening, but under physiological pH (7.4), the scaffold is robust.
Experimental Protocols
A. Synthesis of Spiro[2.3]hexan-4-ylmethanol
Note: This protocol assumes the construction of the core scaffold from commercially available precursors.
Reaction Overview:
-
Precursor: Methylenecyclobutane derivatives.[1]
-
Transformation: Simmons-Smith Cyclopropanation or Metal-Carbenoid insertion.
Step-by-Step Protocol:
-
Starting Material: Begin with 3-methylene-cyclobutanecarboxylate (commercially available).[1]
-
Cyclopropanation (Simmons-Smith):
-
Reagents: Diethylzinc (
), Diiodomethane ( ), dry Dichloromethane (DCM). -
Procedure: Under
atmosphere, cool DCM solution of (1.0 M in hexanes, 2.0 equiv) to 0°C. Add (4.0 equiv) dropwise. Stir for 15 min to form the carbenoid. -
Addition: Add the solution of 3-methylene-cyclobutanecarboxylate (1.0 equiv) slowly.
-
Conditions: Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Carefully quench with saturated
solution (Exothermic!).
-
-
Reduction to Alcohol:
-
Reagents: Lithium Aluminum Hydride (
) or . -
Procedure: Dissolve the crude spiro-ester in dry THF. Cool to 0°C. Add
(1.5 equiv). -
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
-
Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60–75% over two steps.
-
B. Microsomal Stability Assay (Validation)
To verify the bioisosteric advantage, perform a standard HLM (Human Liver Microsome) stability test.
-
Incubation: 1 µM test compound + 0.5 mg/mL HLM protein in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Calculate
(Intrinsic Clearance).-
Success Metric:
improvement in half-life ( ) vs. phenyl analog.
-
Decision Framework & Visualization
The following diagram illustrates the logical flow for selecting Spiro[2.3]hexane over other scaffolds.
Caption: Decision tree for selecting Spiro[2.3]hexane based on geometric vector requirements and physicochemical optimization goals.
References
-
Strained Spiro Heterocycles as Potential Bioisosteres. Chem. Commun., 2025. Link
-
Saturated Bioisosteres of the Ortho-Substituted Phenyl Ring. ChemRxiv, 2023. Link
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angew. Chem. Int. Ed., 2025.[2][3][4] Link
-
Design of Spiro[2.3]hex-1-ene for Photoclick Chemistry. J. Am. Chem. Soc., 2014. Link
-
Spiro[2.3]hexan-4-ylmethanol Product Data. Sigma-Aldrich / Enamine. Link
Sources
- 1. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirohexane | C6H10 | CID 135974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility comparison spiro[2.3]hexan-4-ylmethanol vs benzyl alcohol
Technical Comparison Guide: Solvation Profiles of Spiro[2.3]hexan-4-ylmethanol vs. Benzyl Alcohol
Executive Summary
This guide provides a technical comparison between Benzyl Alcohol (a classical aromatic scaffold) and Spiro[2.3]hexan-4-ylmethanol (an emerging high-Fsp³ bioisostere).
While Benzyl Alcohol remains the industry standard for solvation and preservation due to its balanced polarity and cost, Spiro[2.3]hexan-4-ylmethanol represents a "3D-scaffold" alternative. Theoretical profiling suggests the spiro-derivative exhibits higher lipophilicity (cLogP ~1.4 vs. 1.1) but offers superior metabolic stability and a distinct vector topology for drug design. This guide outlines the physicochemical divergence of these molecules and provides a self-validating experimental protocol for determining their intrinsic aqueous solubility.
Molecular Architecture & Theoretical Basis
The core distinction lies in the geometry of the lipophilic domain. Solubility is governed by the thermodynamics of solvation, defined by the equation:
-
Benzyl Alcohol (Flat/Aromatic): The phenyl ring is planar (
). It relies on - stacking in the solid state (if crystalline) and hydrophobic hydration shells in water. Its metabolic liability is oxidation at the benzylic position. -
Spiro[2.3]hexan-4-ylmethanol (3D/Aliphatic): The spiro[2.3]hexane core is rigid but non-planar (
). The "butterfly" shape of the cyclobutane/cyclopropane fusion disrupts lattice energy (melting point depression), potentially aiding dissolution kinetics despite a higher lipophilic index.
Table 1: Physicochemical Property Comparison
| Property | Benzyl Alcohol | Spiro[2.3]hexan-4-ylmethanol | Impact on Solubility |
| CAS | 100-51-6 | 19740-26-2 | — |
| Formula | C | C | Spiro has higher H-count (hydrophobicity). |
| MW ( g/mol ) | 108.14 | 112.17 | Negligible difference. |
| Hybridization | Aromatic ( | Aliphatic ( | Spiro offers "Escape from Flatland" benefits. |
| Fsp³ Fraction | 0.14 | 1.00 | High Fsp³ correlates with higher clinical success. |
| cLogP | 1.05 - 1.10 | ~1.40 (Predicted) | Benzyl alcohol is theoretically more water-soluble. |
| H-Bond Donor | 1 | 1 | Equivalent. |
| H-Bond Acceptor | 1 | 1 | Equivalent.[1] |
| State (RT) | Liquid | Liquid (Predicted) | No lattice energy barrier for either. |
Key Insight: Unlike many "Escape from Flatland" scenarios where 3D molecules are more soluble, here the Spiro derivative is likely less soluble in water than Benzyl Alcohol due to the purely aliphatic, hydrocarbon-heavy nature of the spiro[2.3]hexane core compared to the slightly polarizable electron cloud of the benzene ring.
Experimental Protocol: Intrinsic Solubility Determination
To empirically verify the solubility difference, we utilize the Thermodynamic Shake-Flask Method coupled with HPLC-UV detection. This protocol is designed to be a self-validating system; if the control (Benzyl Alcohol) deviates from literature values (35-40 mg/mL), the dataset is invalid.
Phase A: Preparation & Saturation
-
Vessel Prep: Use chemically inert borosilicate glass vials (4 mL) with PTFE-lined caps.
-
Solvent: Prepare 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Addition:
-
Add 1.0 mL of PBS to the vial.
-
Add test compound (Spiro or Benzyl Alcohol) in 10 µL increments while vortexing.
-
Continue addition until a persistent undissolved phase (droplets or oil) is visible.
-
-
Equilibration:
-
Mount vials on an orbital shaker (300 rpm) inside a temperature-controlled incubator at 25°C ± 0.1°C.
-
Duration: 24 hours (Standard) to 72 hours (to ensure thermodynamic equilibrium).
-
Phase B: Phase Separation & Quantification
-
Centrifugation: Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Filtration (Critical Step):
-
Use a PVDF or PTFE syringe filter (0.22 µm). Note: Pre-saturate the filter with 200 µL of the supernatant to prevent drug loss due to filter adsorption.
-
-
Dilution: Dilute the filtrate 1:100 and 1:1000 with Acetonitrile/Water (50:50) to bring concentration into the linear dynamic range of the detector.
-
Analysis: Inject onto HPLC (C18 Column, Gradient MeOH/Water).
Workflow Visualization
Figure 1: Self-validating thermodynamic solubility workflow. The inclusion of a reference standard check (Validate node) ensures data integrity.
Strategic Application: When to Switch?
While Benzyl Alcohol is superior for pure aqueous solubility, the Spiro scaffold is preferred in Drug Discovery campaigns optimizing for ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Decision Logic for Medicinal Chemists
-
Metabolic Stability: The benzylic carbon in Benzyl Alcohol is a "soft spot" for Cytochrome P450 oxidation. The Spiro scaffold removes this aromaticity, blocking rapid oxidative clearance.
-
Vector Orientation: The spiro[2.3]hexane core projects substituents at distinct angles (approx 90°/120°) compared to the planar (120°/180°) vectors of benzene, allowing access to novel binding pockets.
Figure 2: Strategic decision matrix for scaffold selection in lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[2][3][4] Spiro[2.3]hexan-4-ol Compound Summary. National Library of Medicine. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
Mykhailiuk, P. K. (2024).[4][5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
Sources
Safety Operating Guide
{spiro[2.3]hexan-4-yl}methanol proper disposal procedures
The integration of spirocyclic scaffolds, such as {spiro[1]hexan-4-yl}methanol (CAS: 19740-26-2), into drug discovery pipelines has revolutionized medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles improve the three-dimensional character, metabolic stability, and solubility of drug candidates. However, as scale-up laboratories generate increasing volumes of spirocyclic alcohol waste, standardizing disposal protocols becomes critical for operational safety and regulatory compliance.
As a non-halogenated aliphatic alcohol, {spiro[1]hexan-4-yl}methanol presents specific flammability and mucosal irritation hazards (H315, H319)[2]. The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Hazard Identification & Waste Stream Causality
Before initiating any disposal protocol, it is vital to understand the causality behind waste segregation. {spiro[1]hexan-4-yl}methanol is an organic solvent derivative that must be strictly classified as Non-Halogenated Organic Waste [3].
The Causality of Segregation: Mixing non-halogenated spirocyclic alcohols with halogenated waste (e.g., dichloromethane, chloroform) is a critical operational failure. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, making its disposal significantly more expensive and logistically complex[3]. Introducing even a small amount of halogenated solvent into a non-halogenated container taints the entire batch, forcing Environmental Health and Safety (EHS) to process the entire volume at the higher hazard tier[4].
Quantitative Waste Stream Segregation Guidelines
To ensure compliance with EPA and OSHA standards, laboratory personnel must adhere to strict quantitative limits when combining waste streams in the Satellite Accumulation Area (SAA)[3].
| Waste Category | Halogen Content Limit | Water Content Limit | Approved Container Material | Max SAA Storage Time |
| Non-Halogenated Organic | < 5%[4] | < 10%[4] | HDPE or PTFE-lined Glass[5] | 180 Days[5] |
| Halogenated Organic | > 5% | < 10% | PTFE-lined Glass[5] | 180 Days[5] |
| Aqueous Waste | 0% | > 90% | HDPE | 180 Days[5] |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system: each step visually or chemically confirms the success of the previous step, ensuring total containment from the benchtop to the incinerator.
Phase 1: Point-of-Generation Segregation
-
Matrix Evaluation: Determine the solvent matrix of your {spiro[1]hexan-4-yl}methanol waste. If the reaction utilized solvents like ethanol, ethyl acetate, or hexane, route the mixture to the Non-Halogenated Organic Waste stream[3].
-
Container Selection: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle[5]. Do not use standard food-grade plastics or unlined metal containers, as trace acidic byproducts or organic solvents can degrade the structural integrity of the vessel over time[5].
-
Vapor Control: Use a funnel to transfer the liquid waste. Immediately upon completion, seal the container with a tightly fitting (hand-tight) cap to prevent the escape of volatile organic compounds (VOCs) into the laboratory atmosphere[5].
Phase 2: SAA Storage and Labeling
-
Immediate Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[1].
-
Constituent Declaration: List "{spiro[1]hexan-4-yl}methanol" and all associated solvents on the label, including their approximate volumetric percentages (e.g., Hexane 80%, Ethyl Acetate 15%, {spiro[1]hexan-4-yl}methanol 5%)[3].
-
SAA Placement: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring it is segregated from incompatible materials like strong oxidizers or concentrated acids[5].
Phase 3: Empty Container Decontamination (Triple-Rinse Protocol)
Reagent bottles that previously held pure {spiro[1]hexan-4-yl}methanol are not legally "empty" until properly decontaminated[1].
-
Add a small volume of a compatible non-halogenated solvent (e.g., acetone) to the empty reagent bottle.
-
Cap and agitate the bottle to dissolve residual spirocyclic alcohol.
-
Pour the rinsate into the Non-Halogenated Organic Waste container[1].
-
Repeat this process two more times (Triple-Rinsing)[1].
-
Once validated as clean, deface the original manufacturer label and dispose of the glass according to your institution's non-hazardous laboratory glass policies[1].
Spill Management & Emergency Response
In the event of a {spiro[1]hexan-4-yl}methanol spill, immediate containment is required to prevent vapor accumulation and slip hazards.
-
Source Control: Eliminate all nearby ignition sources and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[2].
-
Inert Absorption: Absorb the liquid using an inert, finely-powdered liquid-binding material such as diatomite, vermiculite, or commercial universal binders[2]. Causality Note: Never use combustible materials like sawdust for organic solvent spills, as this creates a secondary fire hazard.
-
Solid Waste Routing: Sweep up the saturated absorbent using non-sparking tools and place it in a designated, leak-proof solid hazardous waste container[1].
-
Surface Decontamination: Decontaminate the spill surface by scrubbing with an alcohol-soaked wipe[2]. Dispose of the contaminated wipes in the same solid hazardous waste container[1].
Operational Workflow Visualization
The following decision tree outlines the logical routing for {spiro[1]hexan-4-yl}methanol waste streams to ensure regulatory compliance and cost-efficiency.
Workflow for the segregation and disposal of {spiro[1]hexan-4-yl}methanol waste streams.
References
-
University of Tennessee (UTIA) - Hazardous Waste Guide URL: [Link]
-
Eastern Washington University (EWU) - Hazardous Waste Management Program URL:[Link]
-
University of Wisconsin Oshkosh - UWO Guide to Classifying Unwanted Materials URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
